3-(Butylselanyl)-2-methylbut-3-en-2-ol
Description
Contextualization of Seleno-Organic Chemistry in Contemporary Chemical Research
Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has carved a significant niche in modern chemical research. aatbio.com Initially explored in the 19th century, the field has burgeoned in recent decades, driven by the unique reactivity and properties imparted by the selenium atom. aatbio.comnih.gov Situated between sulfur and tellurium in the chalcogen group, selenium bestows properties that are distinct from its lighter and heavier congeners. wikipedia.org This has led to a wealth of applications for organoselenium compounds as reagents, intermediates, and catalysts in organic synthesis. windows.net Furthermore, the discovery of selenium's essential role in biological systems, primarily through the selenoamino acid selenocysteine, has spurred investigations into the medicinal and biochemical applications of synthetic organoselenium molecules. nih.govresearchgate.net
Significance of Organoselenium Functional Groups in Chemical Synthesis and Materials Science
The utility of organoselenium compounds in chemical synthesis is extensive, largely due to the versatile reactivity of selenium-containing functional groups. windows.net Selenides (R-Se-R'), diselenides (R-Se-Se-R), and selenols (R-SeH) are fundamental building blocks. wikipedia.org Selenols, for instance, are potent nucleophiles and are readily oxidized, making them valuable in a variety of transformations. rsc.org A key reaction in organic synthesis is the selenoxide elimination, where oxidation of a selenide (B1212193) to a selenoxide, followed by syn-elimination, provides a mild and efficient method for introducing double bonds into molecules. wikipedia.org
In materials science, the interest in organoselenium compounds is growing. They serve as precursors for the synthesis of metal selenide semiconductor materials, which have applications in electronics and photovoltaics. rsc.org The distinct electronic properties of selenium also make organoselenium compounds candidates for novel conductive polymers and other advanced materials.
Structural Specificity and Nomenclatural Basis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The compound 3-(Butylselanyl)-2-methylbut-3-en-2-ol possesses a unique arrangement of functional groups. Its structure is centered on a butene backbone, featuring a tertiary alcohol at the 2-position and a butylselanyl group at the 3-position.
According to IUPAC nomenclature rules for organoselenium compounds, the naming follows a systematic approach analogous to sulfur compounds. selleckchem.com The "selanyl" prefix denotes the R-Se- group attached to the parent molecule. In this case, a butyl group is attached to the selenium atom, hence "butylselanyl". This substituent is located at the third position of the "but-3-en-2-ol" parent chain. The parent chain itself is a four-carbon alkene ("but-3-ene") with a hydroxyl group ("-ol") at the second carbon and two methyl groups also at the second carbon.
Current State of Knowledge and Identified Research Gaps Pertaining to 3-(Butylselanyl)-2-methylbut-3-en-2-ol
A comprehensive survey of the scientific literature reveals a significant research gap concerning 3-(Butylselanyl)-2-methylbut-3-en-2-ol. To date, there are no published studies detailing its synthesis, characterization, or investigation of its chemical properties and potential applications. This absence of specific data highlights an unexplored area within organoselenium chemistry. While general methods for the synthesis of vinyl selenides exist, such as the addition of selenols to alkynes, the specific application of these methods to produce 3-(Butylselanyl)-2-methylbut-3-en-2-ol has not been documented.
Rationale and Objectives for Comprehensive Investigation of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The lack of information on 3-(Butylselanyl)-2-methylbut-3-en-2-ol presents a compelling rationale for its comprehensive investigation. The molecule's structure, combining a tertiary alcohol and a vinyl selenide, suggests the potential for interesting and useful chemical reactivity.
The primary objectives for a foundational study of this compound would be:
To develop a reliable and efficient synthetic route to 3-(Butylselanyl)-2-methylbut-3-en-2-ol. A plausible approach could involve the reaction of butaneselenol with 2-methylbut-3-yn-2-ol. wikipedia.org
To fully characterize the compound using modern spectroscopic techniques, including NMR (¹H, ¹³C, ⁷⁷Se), infrared spectroscopy, and mass spectrometry.
To investigate its fundamental chemical reactivity, including its susceptibility to oxidation, participation in elimination reactions, and potential for further functionalization at the alcohol or the carbon-selenium bond.
To perform an initial screening of its potential applications, for example, as a precursor to novel polymers or as a synthon in more complex organic syntheses.
Predicted Physicochemical Data
Given the absence of experimental data for 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the following table presents predicted physicochemical properties. These values are derived from calculations and by analogy to structurally related compounds. The molecular formula is C₉H₁₈OSe.
| Property | Predicted Value |
| Molecular Weight | 221.20 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Density | Estimated to be higher than water, likely >1.1 g/mL |
| Solubility | Expected to have low solubility in water, but good solubility in organic solvents |
Properties
CAS No. |
685570-19-8 |
|---|---|
Molecular Formula |
C9H18OSe |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-butylselanyl-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C9H18OSe/c1-5-6-7-11-8(2)9(3,4)10/h10H,2,5-7H2,1,3-4H3 |
InChI Key |
MZXJTGOKBYCOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se]C(=C)C(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Butylselanyl 2 Methylbut 3 En 2 Ol
Retrosynthetic Analysis and Strategic Disconnections for 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the most logical and strategic disconnection is at the C–Se bond, as this bond is central to the molecule's unique functionality.
This primary disconnection leads to two general synthetic approaches:
Addition to a C4 Framework: This strategy involves adding a butylselanyl group to a pre-existing four-carbon skeleton that already contains the tertiary alcohol and an appropriate unsaturated bond (alkyne or allene).
Coupling Reactions: This involves the coupling of a vinyl-containing fragment with a butylselanyl-containing fragment, often mediated by a transition metal catalyst.
The most promising precursor emerging from this analysis is 2-methylbut-3-yn-2-ol, a readily available alkynyl alcohol. wikipedia.org This precursor allows for the direct installation of the butylselanyl group onto the alkyne, which can then be selectively reduced if necessary, or can directly yield the desired vinyl selenide (B1212193) product. Another potential precursor is an allenic alcohol, which can undergo electrophilic addition reactions. nih.gov
Precursor Design and Selection for the Butylselanyl Moiety and the But-3-en-2-ol Framework
The success of any synthetic route hinges on the appropriate selection of precursors for each key fragment of the target molecule.
Butylselanyl Moiety Precursors: The butylselanyl group (BuSe-) can be generated from several stable and accessible selenium reagents. The choice of reagent depends on the specific reaction mechanism (nucleophilic, electrophilic, or radical).
| Reagent Type | Precursor Example | Intended Reactivity |
| Nucleophilic | Butaneselenol (BuSeH) | Forms butylselenolate (BuSe⁻) in the presence of a base. |
| Nucleophilic | Dibutyl diselenide ((BuSe)₂) | Can be reduced (e.g., with NaBH₄) to form butylselenolate. |
| Electrophilic | Butylselanyl chloride (BuSeCl) | Acts as a source of an electrophilic selenium atom (BuSe⁺). |
| Radical | Butaneselenol (BuSeH) | Can generate a butylselanyl radical (BuSe•) under radical initiation conditions. |
| Radical | Dibutyl diselenide ((BuSe)₂) | Can undergo homolytic cleavage to form two butylselanyl radicals. |
But-3-en-2-ol Framework Precursors: The 2-methylbut-3-en-2-ol framework can be constructed from simple starting materials or, more conveniently, derived from precursors that facilitate the introduction of the selenium moiety.
| Precursor | Synthesis Method | Rationale for Use |
| 2-Methylbut-3-yn-2-ol | Condensation of acetone and acetylene (Favorskii reaction). wikipedia.org | The terminal alkyne is an ideal electrophilic site for the addition of selenium nucleophiles or a substrate for radical additions and hydroselenation. |
| 2-Methylbut-3-en-2-ol | Selective hydrogenation of 2-methylbut-3-yn-2-ol using a Lindlar catalyst. prepchem.com | Can be used in reactions where the selenium group replaces a hydrogen or another leaving group on the double bond, though this is less direct. |
| 3-Methylbuta-1,2-dien-3-ol | Isomerization of 2-methylbut-3-yn-2-ol. | The allene (B1206475) structure provides a unique platform for electrophilic addition reactions. nih.gov |
Direct C-Se Bond Formation Strategies for 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The formation of the C-Se bond is the critical step in synthesizing the target molecule. Several modern organic chemistry methods can be employed to achieve this transformation.
Nucleophilic Selenylation Approaches (e.g., utilizing selenolates)
Nucleophilic addition of a selenolate anion to an alkyne is a straightforward and effective method for creating vinyl selenides. libretexts.org In this approach, butylselenolate (BuSe⁻), generated from butaneselenol or by reduction of dibutyl diselenide, attacks the terminal alkyne of 2-methylbut-3-yn-2-ol.
The reaction typically proceeds via an anti-addition mechanism, leading to the Z-isomer as the major product. However, the stereoselectivity can be influenced by reaction conditions.
Table 1: Proposed Nucleophilic Selenylation of 2-Methylbut-3-yn-2-ol
| Reagents | Base/Reducing Agent | Solvent | Conditions | Expected Outcome |
|---|---|---|---|---|
| BuSeH | NaH, KOH | THF, Ethanol | 0 °C to reflux | Predominantly (Z)-3-(butylselanyl)-2-methylbut-3-en-2-ol |
Electrophilic Selenylation Methods (e.g., using selenium halides)
Electrophilic selenylation involves the reaction of an electron-rich substrate, such as an alkene or allene, with an electrophilic selenium reagent like butylselanyl chloride (BuSeCl). nih.govthieme-connect.de The reaction of an electrophile with an allene can produce stereodefined allylic alcohols. nih.gov If 3-methylbuta-1,2-dien-3-ol is used as the precursor, the addition of BuSeCl followed by hydrolysis of the intermediate could yield the target compound.
This method often involves the formation of a cyclic seleniranium ion intermediate, and the subsequent attack by a nucleophile determines the final product's regiochemistry and stereochemistry. researchgate.net
Table 2: Proposed Electrophilic Selenylation Strategy
| Substrate | Se-Reagent | Solvent | Conditions | Expected Intermediate |
|---|---|---|---|---|
| 3-Methylbuta-1,2-dien-3-ol | BuSeCl | CH₂Cl₂ | -78 °C to RT | Seleniranium ion |
Radical-Mediated Selenylation Pathways
The addition of a selanyl (B1231334) radical (RSe•) across a carbon-carbon multiple bond is a powerful tool for C-Se bond formation. researchgate.net The butylselanyl radical can be generated from butaneselenol or dibutyl diselenide using a radical initiator (e.g., AIBN) or photochemical methods. This radical then adds to the alkyne precursor, 2-methylbut-3-yn-2-ol.
Radical additions to terminal alkynes often yield a mixture of E and Z isomers, as the intermediate vinyl radical may not be stereochemically rigid. organic-chemistry.org
Table 3: Proposed Radical-Mediated Selenylation of 2-Methylbut-3-yn-2-ol
| Selenium Source | Initiator | Solvent | Conditions | Expected Outcome |
|---|---|---|---|---|
| BuSeH | AIBN, heat | Benzene, Toluene | 80-110 °C | (E/Z)-mixture of the target compound |
Palladium-Catalyzed Cross-Coupling Reactions for C-Se Bond Formation
Palladium-catalyzed reactions offer a highly efficient and selective means of forming C-Se bonds. researchgate.net A particularly relevant method is the palladium-catalyzed hydroselenation of alkynes. This reaction involves the addition of a Se-H bond (from butaneselenol) across the triple bond of 2-methylbut-3-yn-2-ol.
These reactions are known for their high regio- and stereoselectivity, often favoring the syn-addition product, which would lead to the E-isomer of the target molecule. The mechanism typically involves oxidative addition of the Se-H bond to a Pd(0) complex, followed by migratory insertion of the alkyne and reductive elimination. youtube.comyoutube.com
Table 4: Proposed Palladium-Catalyzed Hydroselenation of 2-Methylbut-3-yn-2-ol
| Selenium Source | Catalyst | Ligand | Solvent | Conditions | Expected Outcome |
|---|---|---|---|---|---|
| BuSeH | Pd(PPh₃)₄ | - | THF | Room Temp. to 60 °C | Predominantly (E)-3-(butylselanyl)-2-methylbut-3-en-2-ol |
Strategies for the Formation of the Vinylic Alcohol Moiety in 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The vinylic alcohol portion of the target molecule is a tertiary allylic alcohol. The formation of such a functional group can be approached through several reliable synthetic methods.
While classic Aldol condensations typically lead to β-hydroxy carbonyl compounds, modifications of this reaction can be envisioned to access the desired tertiary allylic alcohol. A potential, albeit less direct, route could involve an Aldol-type reaction followed by subsequent transformations. For instance, the condensation of a suitable ketone with an α-halo-α,β-unsaturated ester, followed by reduction and elimination steps, could theoretically lead to the desired backbone. However, this approach is likely to be multi-step and may suffer from poor selectivity.
A more direct conceptual approach, though not a classic Aldol condensation, would involve the reaction of an enolate with a species that can introduce the vinyl group.
A highly effective and straightforward method for the synthesis of tertiary alcohols involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to ketones. masterorganicchemistry.comkhanacademy.orgyoutube.commasterorganicchemistry.com To form the 2-methylbut-3-en-2-ol backbone, one could employ the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) or vinyllithium with acetone. wikipedia.org This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.
Alternatively, the addition of methylmagnesium bromide or methyllithium to methyl vinyl ketone would also yield the desired tertiary allylic alcohol. However, with α,β-unsaturated ketones, there is a possibility of competing 1,4-conjugate addition, although Grignard and organolithium reagents generally favor 1,2-addition. pressbooks.pubdalalinstitute.comlibretexts.orglibretexts.org
Table 1: Comparison of Reagents for Tertiary Allylic Alcohol Synthesis
| Reagent Combination | Product | Advantages | Potential Disadvantages |
| Acetone + Vinylmagnesium bromide | 2-Methylbut-3-en-2-ol | High yield, commercially available starting materials. | Grignard reagents are moisture-sensitive. |
| Acetone + Vinyllithium | 2-Methylbut-3-en-2-ol | Often more reactive than Grignard reagents. | Can be more challenging to handle. |
| Methyl vinyl ketone + Methyllithium | 2-Methylbut-3-en-2-ol | Readily available starting materials. | Potential for 1,4-addition as a side reaction. acs.org |
Total Synthesis Approaches for 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Based on the strategies for forming the key functional groups, both linear and convergent synthetic routes can be proposed for the total synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol.
A linear synthesis would involve the sequential construction of the molecule. A plausible linear approach could start from a commercially available propargyl alcohol derivative, 2-methyl-3-butyn-2-ol. nbinno.comnih.gov This starting material already contains the tertiary alcohol and the carbon skeleton. The synthesis would then proceed by the addition of the butylselanyl group across the alkyne.
One potential route involves the hydrostannylation of 2-methyl-3-butyn-2-ol to form a vinylstannane intermediate. organic-chemistry.orgqub.ac.ukresearchgate.netnih.govresearchgate.net This can be followed by a Stille coupling reaction with a butylselenyl halide, although this is a less common application of the Stille coupling. A more direct and likely more effective approach would be the hydroselenation of the alkyne. This can be achieved through various methods, including radical or metal-catalyzed additions of butylselenol (BuSeH) or the reaction with dibutyl diselenide in the presence of a reducing agent. acs.orgchemeurope.com The regioselectivity of the addition would be a critical factor to control.
Scheme 1: Proposed Linear Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol Step 1: Hydroselenation of 2-methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol is reacted with butylselenol (BuSeH) under radical initiation (e.g., AIBN) or with a transition metal catalyst to promote the addition of the selenyl group across the triple bond. This would likely yield a mixture of E and Z isomers.
A convergent approach would involve the synthesis of two or more fragments of the molecule separately, which are then combined in a later step. For the target molecule, a convergent strategy could involve the preparation of a vinylic selenide fragment and its subsequent reaction with a ketone.
One possible convergent route would begin with the synthesis of (butylselanyl)acetylene. This could be achieved by reacting lithium acetylide with elemental selenium followed by alkylation with butyl bromide. The resulting (butylselanyl)acetylene can then be subjected to hydrozirconation followed by transmetalation to zinc to generate a vinylzinc reagent. nih.govacs.org This organometallic species can then be added to acetone in the presence of a suitable catalyst to furnish the desired tertiary allylic alcohol. nih.govacs.orgnih.govthieme-connect.com
Another convergent approach would involve the preparation of a vinylic Grignard or vinyllithium reagent bearing the butylselanyl group. For instance, 1-bromo-1-(butylselanyl)ethene could potentially be prepared and then converted to the corresponding Grignard or lithium reagent. Subsequent reaction with acetone would provide the target molecule.
Stereoselective Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The target molecule, 3-(butylselanyl)-2-methylbut-3-en-2-ol, possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). Therefore, the development of a stereoselective synthesis to obtain a single enantiomer is a relevant consideration.
The most direct approach to introduce chirality would be during the formation of the tertiary allylic alcohol. Asymmetric vinylation of a ketone is a well-established method for the enantioselective synthesis of chiral tertiary allylic alcohols. nih.govacs.orgnih.govthieme-connect.comnih.govacs.orgrsc.orgnih.govacs.orgresearchgate.netresearchgate.netnih.govresearchgate.netorganic-chemistry.org
For a convergent synthesis, this would involve the asymmetric addition of a vinyl organometallic reagent to a ketone. For example, the addition of a vinylzinc reagent to acetone could be catalyzed by a chiral titanium-based Lewis acid, which has been shown to provide high enantioselectivities. acs.orgnih.gov
Table 2: Potential Catalysts for Asymmetric Vinylation
| Catalyst System | Ketone | Vinylating Agent | Reported Enantioselectivity |
| Pd₂(dba)₃ / Chiral phosphine (B1218219) ligand | Various cyclic ketones | Vinyl bromide | Moderate to high |
| Ti(OiPr)₄ / Chiral bis(sulfonamide) diol ligand | Various ketones | Vinylzinc reagent | Typically >90% ee nih.gov |
| Ti(OiPr)₄ / (S)-BINOL | Aromatic ketones | Vinylaluminum reagent | Excellent enantioselectivities organic-chemistry.org |
In a linear approach starting from an achiral precursor like 2-methyl-3-butyn-2-ol, achieving stereoselectivity would be more challenging. It would require a chiral catalyst for the hydroselenation step that could differentiate between the two faces of the alkyne, which is a less common transformation. Therefore, a convergent strategy employing an asymmetric vinylation of a ketone appears to be the most promising route for the stereoselective synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol.
Chiral Auxiliary-Based Approaches
While no specific chiral auxiliary-based methods for the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol have been reported, this strategy is a well-established tool in asymmetric synthesis and can be conceptually applied. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed.
In the context of the target molecule, a chiral auxiliary could be attached to the 2-methyl-3-butyn-2-ol precursor, for example, by converting the hydroxyl group into a chiral ester or ether. This chiral moiety would then direct the facial addition of the butylselanyl group to the alkyne, leading to a diastereomeric mixture of products. The steric hindrance and electronic nature of the auxiliary would favor the formation of one diastereomer over the other.
An example of a chiral auxiliary that has been employed in the asymmetric synthesis of other complex molecules is a derivative of (-)-bornyl or (-)-menthyl alcohol. semanticscholar.org After the diastereoselective hydroselenation, the auxiliary would be cleaved to yield the enantiomerically enriched 3-(butylselanyl)-2-methylbut-3-en-2-ol.
Table 1: Potential Chiral Auxiliaries and Their Theoretical Application
| Chiral Auxiliary | Point of Attachment | Expected Diastereoselective Control |
| (-)-Menthol | Esterification with the hydroxyl group of the precursor | Steric hindrance from the bulky isopropyl group could direct the approach of the selenium reagent. |
| Evans Auxiliary (Oxazolidinone) | Acylation of the hydroxyl group | The chiral environment created by the oxazolidinone could bias the trajectory of the incoming selenylating agent. |
| Camphorsultam | Derivatization of the hydroxyl group | The rigid bicyclic structure can provide a well-defined chiral pocket, potentially leading to high diastereoselectivity. |
It is important to note that the development of such a method would require significant empirical optimization of the chiral auxiliary, the selenylating agent, and the reaction conditions to achieve high diastereoselectivity.
Asymmetric Catalytic Methodologies
Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer of the product over the other.
For the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol, an asymmetric catalytic hydroselenation of 2-methyl-3-butyn-2-ol would be the ideal approach. While this specific reaction has not been documented, recent advances in catalysis have demonstrated the feasibility of asymmetric hydrofunctionalization of alkynes. acs.orgacs.org A hypothetical catalytic cycle could involve the coordination of a chiral transition metal complex (e.g., based on rhodium or palladium) to the alkyne, followed by the enantioselective addition of the butylselanyl group.
Organocatalysis is another promising avenue. Chiral organocatalysts, such as chiral amines or phosphoric acids, could potentially activate the alkyne or the selenium reagent, facilitating a stereoselective addition. For instance, an organocatalytic atroposelective hydroselenation of alkynes with selenols has been reported, leading to axially chiral vinyl selenides. acs.org While the target molecule is not axially chiral, the principles of organocatalytic activation and stereocontrol could be adapted.
Table 2: Potential Asymmetric Catalytic Systems for the Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
| Catalyst Type | Metal/Ligand System (Example) | Proposed Mechanism of Stereocontrol |
| Transition Metal Catalysis | Rhodium / Chiral Phosphine Ligand (e.g., BINAP) | The chiral ligand creates a dissymmetric coordination sphere around the metal, leading to enantioselective migratory insertion of the alkyne. |
| Organocatalysis | Chiral Brønsted Acid (e.g., Chiral Phosphoric Acid) | The catalyst could protonate the alkyne, forming a chiral ion pair that reacts enantioselectively with the selenol. |
| Organocatalysis | Chiral Lewis Base (e.g., Cinchona Alkaloid Derivative) | The catalyst could activate the selenium reagent, forming a chiral selenylating species that adds to the alkyne with high enantioselectivity. |
The development of a successful asymmetric catalytic method would hinge on the design of a catalyst system that can effectively differentiate between the two prochiral faces of the alkyne in the precursor molecule.
Diastereoselective Control in Reaction Pathways
In cases where the substrate already contains a stereocenter, the introduction of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective control. For the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol, this would be relevant if a chiral precursor, such as an enantiomerically pure form of a related propargylic alcohol, was used.
However, since the precursor 2-methyl-3-butyn-2-ol is achiral, diastereoselective control would primarily come into play if a chiral reagent or catalyst is used, as discussed in the previous sections. The interaction between the chiral entity (auxiliary or catalyst) and the substrate would create diastereomeric transition states, with the one leading to the major product being lower in energy.
The stereochemical outcome of the hydroselenation reaction (syn- or anti-addition) is also a critical aspect of diastereoselective control. The mechanism of the addition will dictate the relative orientation of the added hydrogen and butylselanyl groups. For example, a concerted syn-addition mechanism would lead to the Z-isomer, while a stepwise mechanism involving a trans-intermediate could result in the E-isomer. The choice of reagents and reaction conditions can often influence the stereochemical pathway of the reaction. For instance, the reaction of sodium selenide with an organic halide followed by addition to an alkyne has been shown to produce Z-vinyl selenides stereoselectively. researchgate.netdntb.gov.ua
Process Optimization and Scalability Considerations for 3-(Butylselanyl)-2-methylbut-3-en-2-ol Production
The successful transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the production of 3-(butylselanyl)-2-methylbut-3-en-2-ol, optimization would focus on the proposed hydroselenation of 2-methyl-3-butyn-2-ol.
Key parameters for optimization would include:
Reaction Temperature and Time: Determining the optimal temperature to achieve a reasonable reaction rate while minimizing side reactions and decomposition of the product. The reaction time would be monitored to ensure complete conversion of the starting material.
Concentration of Reactants: Optimizing the concentration of the alkyne precursor and the selenylating agent to maximize the reaction rate and yield, while considering solubility and safety aspects.
Catalyst Loading: In a catalytic approach, minimizing the amount of catalyst required without compromising the reaction efficiency is crucial for cost reduction.
Work-up and Purification: Developing a simple and efficient work-up procedure to remove byproducts and unreacted starting materials. The purification method (e.g., distillation, chromatography) should be scalable and economically viable.
For scalability, the use of readily available and inexpensive starting materials is a significant advantage. nih.gov The precursor, 2-methyl-3-butyn-2-ol, is a bulk chemical, which is favorable for large-scale production. The choice of the butylselanylating agent would also be critical. Using elemental selenium and a reducing agent to generate the active selenium species in situ could be a cost-effective approach.
The operational simplicity of the synthetic methodology is another important factor for scalability. nih.gov A one-pot reaction that avoids the isolation of intermediates would be preferable. Furthermore, the development of a continuous flow process could offer advantages in terms of safety, control, and efficiency for large-scale manufacturing.
Green Chemistry Principles Applied to the Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The application of green chemistry principles in the synthesis of organoselenium compounds is of growing importance to minimize the environmental impact of chemical processes. researchgate.netnih.govvapourtec.com For the proposed synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol, several green chemistry metrics and strategies can be considered.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. docbrown.infowikipedia.org The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.
The proposed hydroselenation of 2-methyl-3-butyn-2-ol with butylselenol is an addition reaction, which is inherently atom-economical.
CH₃C(OH)(CH₃)C≡CH + CH₃(CH₂)₃SeH → CH₃C(OH)(CH₃)CH=CHSe(CH₂)₃CH₃
Reaction Mass Efficiency (RME) is another important metric that takes into account the yield and the stoichiometry of the reactants, providing a more practical measure of the "greenness" of a reaction. Maximizing the yield and using stoichiometric amounts of reactants would improve the RME.
Solvent Selection and Minimization
The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Ideally, the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol would be conducted in a green solvent or, even better, under solvent-free conditions. rsc.org
Table 3: Potential Green Solvents for the Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
| Solvent Type | Examples | Rationale for Use |
| Water | - | Non-toxic, non-flammable, and inexpensive. The reaction may require a phase-transfer catalyst if the reactants are not water-soluble. |
| Ionic Liquids | 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) | Non-volatile, thermally stable, and can be recycled. rsc.org |
| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, and easily removed from the reaction mixture. |
| Bio-derived Solvents | Cyrene, 2-Methyltetrahydrofuran | Derived from renewable resources and often have a better environmental profile than traditional petrochemical solvents. |
Solvent-free reactions, where the reactants are mixed directly, often with mechanical stirring or grinding (mechanochemistry), represent the most environmentally friendly option as they eliminate solvent waste entirely. rsc.org The feasibility of a solvent-free approach for the synthesis of the target molecule would need to be investigated experimentally. Minimizing the volume of solvent used, even if a traditional solvent is necessary, is also a key principle of green chemistry.
Spectroscopic and Spectrometric Characterization Techniques for 3 Butylselanyl 2 Methylbut 3 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Multi-nuclear NMR experiments are essential for identifying the different types of atoms and their immediate surroundings within the 3-(Butylselanyl)-2-methylbut-3-en-2-ol molecule.
¹H NMR: Proton NMR provides a map of all hydrogen atoms. The chemical shift of each proton is influenced by the electron density of its local environment. For instance, the protons on the vinyl group are expected to appear at a lower field (higher ppm) compared to the aliphatic protons of the butyl group due to the deshielding effect of the double bond. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR: Carbon-13 NMR reveals the chemical environment of each carbon atom. The spectrum distinguishes between sp³-hybridized carbons of the butyl group and the gem-dimethyl groups, the sp²-hybridized vinyl carbons, and the quaternary carbon atom bonded to the hydroxyl group. The carbon attached to the selenium atom is expected to show a characteristic chemical shift influenced by the heteroatom.
⁷⁷Se NMR: Selenium-77 NMR is a powerful tool for directly observing the selenium atom. Although ⁷⁷Se has a low natural abundance (7.63%) and a lower magnetogyric ratio compared to ¹H, it provides a unique spectral window. The chemical shift in ⁷⁷Se NMR is highly sensitive to the oxidation state and the nature of the organic substituents attached to the selenium atom, offering direct confirmation of the butylselanyl group's electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Butylselanyl)-2-methylbut-3-en-2-ol
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (Butyl) | ~0.9 | ~13.8 |
| CH₂ (Butyl) | ~1.4 | ~22.9 |
| CH₂ (Butyl) | ~1.6 | ~32.5 |
| Se-CH₂ (Butyl) | ~2.8 | ~28.0 |
| C(CH₃)₂ | ~1.3 | ~29.5 |
| OH | Variable (broad s) | - |
| =CH₂ | ~5.2, ~5.4 | ~118.0 |
| C= | - | ~140.0 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons in the butyl group (e.g., between the CH₃ and the adjacent CH₂) and confirm their sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique definitively assigns each proton signal to its corresponding carbon signal, for example, linking the vinyl proton signals to the vinyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the gem-dimethyl protons to the quaternary carbinol carbon and the adjacent vinyl carbon (C=). It would also show correlations from the Se-CH₂ protons of the butyl group to the vinyl carbon attached to selenium, confirming the position of the butylselanyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It can provide insights into the preferred conformation of the molecule, for instance, showing spatial proximity between the protons of the butyl group and the vinyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol. Aliphatic C-H stretching vibrations from the butyl and methyl groups would appear just below 3000 cm⁻¹. The C=C double bond stretch is expected to produce a moderate absorption band around 1620-1640 cm⁻¹. A strong C-O stretching band would also be visible, typically in the 1150-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would effectively complement the IR data. The C=C stretch, which may be weak in the IR, often gives a strong signal in the Raman spectrum. The C-Se bond stretch, which is often weak and difficult to observe in IR spectroscopy, typically appears as a distinct band in the Raman spectrum in the range of 500-600 cm⁻¹, providing direct evidence for the carbon-selenium bond.
Table 2: Key Vibrational Frequencies for 3-(Butylselanyl)-2-methylbut-3-en-2-ol
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H | 3200-3600 (strong, broad) | Weak | Stretching |
| C-H (sp³) | 2850-2960 (strong) | Strong | Stretching |
| C-H (sp²) | 3010-3090 (medium) | Medium | Stretching |
| C=C | 1620-1640 (medium) | Strong | Stretching |
| C-O | 1150-1250 (strong) | Weak | Stretching |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass of the molecular ion [M]⁺ or a protonated adduct like [M+H]⁺ with the calculated mass for the formula C₉H₁₈OSe, the elemental composition can be confirmed, ruling out other possible formulas with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation. The resulting pattern of daughter ions provides powerful evidence for the molecule's structure. For 3-(Butylselanyl)-2-methylbut-3-en-2-ol, characteristic fragmentation pathways would include:
Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to an [M-H₂O]⁺ ion.
Loss of a butyl radical (•C₄H₉): Cleavage of the Se-C(butyl) bond would result in a significant fragment.
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the tertiary alcohol center.
Cleavage of the C-C bond alpha to the hydroxyl group: This could lead to the formation of a stable acylium ion or other characteristic fragments.
Analyzing these fragmentation pathways allows for a piece-by-piece reconstruction of the molecular structure, confirming the connectivity of the butylselanyl group, the tertiary alcohol, and the vinyl moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules by measuring the absorption of UV or visible light, which induces electronic transitions from a ground state to an excited state. wikipedia.org In 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the primary chromophores—the parts of the molecule that absorb light—are the carbon-carbon double bond (C=C) and the carbon-selenium (C-Se) bond. The non-bonding lone pair electrons on the oxygen and selenium atoms also play a crucial role in the molecule's electronic transitions.
The absorption of UV light by the molecule can promote electrons from several types of molecular orbitals, leading to characteristic absorption bands:
π → π* Transitions: Associated with the C=C double bond, these transitions are typically intense and occur at shorter wavelengths, generally below 200 nm for isolated alkenes. masterorganicchemistry.com However, the presence of substituents, particularly the selenium atom, can shift this absorption to longer wavelengths (a bathochromic shift).
n → π* Transitions: These are transitions of a non-bonding electron (from the selenium or oxygen atom) to the antibonding π* orbital of the double bond. These transitions are generally weak in intensity compared to π → π* transitions and appear at longer wavelengths. masterorganicchemistry.com
n → σ* Transitions: A non-bonding electron from the selenium or oxygen atom can be excited to an antibonding σ* orbital. The energy required for this transition is influenced by the electronegativity of the atoms involved. Given selenium's position in the periodic table, its lone pairs are relatively high in energy, and these transitions can be observed in the accessible UV region.
Hypothetical UV-Vis Absorption Data for 3-(Butylselanyl)-2-methylbut-3-en-2-ol
| Transition Type | Expected λmax Range (nm) | Relative Intensity (ε) | Chromophore |
| π → π | 210 - 240 | High | C=C conjugated with C-Se |
| n → π | > 280 | Low | C=O (from potential oxidation) |
| n → σ* | 220 - 260 | Medium | C-Se, C-O |
This table is predictive and based on the analysis of similar structural motifs.
X-ray Crystallography for Solid-State Structural Determination of 3-(Butylselanyl)-2-methylbut-3-en-2-ol and its Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the calculation of exact bond lengths, bond angles, and torsional angles.
For 3-(Butylselanyl)-2-methylbut-3-en-2-ol, a successful crystal structure determination would provide unambiguous proof of its molecular connectivity and conformation in the solid state. Key structural parameters that would be elucidated include:
The precise bond lengths of the C-Se, Se-Cbutyl, C=C, C-O, and C-C bonds.
The bond angles around the selenium atom (C-Se-C) and the tetrahedral carbon bearing the hydroxyl group.
The planarity of the vinyl group and the torsional angles describing the orientation of the butylselanyl and hydroxyisopropyl groups relative to the double bond.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Although a specific crystal structure for 3-(Butylselanyl)-2-methylbut-3-en-2-ol is not reported in the public domain, the presence of the selenium atom is particularly advantageous for crystallographic analysis. Selenium is a relatively heavy atom that scatters X-rays strongly, and its anomalous scattering properties can be exploited to solve the phase problem—a major challenge in determining crystal structures—using techniques like Multi-wavelength Anomalous Dispersion (MAD). nih.govvanderbilt.edursc.org This approach has been successfully used to determine the structures of complex biological macromolecules containing selenium. nih.govvanderbilt.edu
Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | Defines the crystal system and packing. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-Se, C=C). | Reveals bond order and electronic effects. |
| Bond Angles | The angle formed by three connected atoms (e.g., C-C-O). | Determines local geometry (e.g., tetrahedral, trigonal planar). |
| Torsional Angles | The angle between planes defined by four connected atoms. | Describes the conformation of the molecule. |
| Non-covalent Interactions | Distances indicating hydrogen bonds or van der Waals forces. | Explains the solid-state packing and physical properties. |
Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Absolute Configuration Assignment (if applicable)
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for studying chiral molecules. mdpi.comnih.gov Chirality, or "handedness," arises in molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left and right circularly polarized light, which is a property unique to chiral substances. The resulting ECD or VCD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly its absolute configuration. researchgate.net
The applicability of these methods hinges on whether the molecule is chiral. Based on its systematic name, 3-(Butylselanyl)-2-methylbut-3-en-2-ol corresponds to the structure CH₃-C(OH)(CH₃)-C(SeBu)=CH₂. In this structure, the carbon atom C2 is bonded to a hydroxyl group, two methyl groups, and the C3 of the vinyl group. As C2 is bonded to two identical methyl groups, it is not a stereocenter. The molecule as a whole lacks a chiral center and a plane of symmetry cannot be readily identified due to free rotation, but it does not possess the non-superimposable mirror image property of a chiral compound.
Therefore, 3-(Butylselanyl)-2-methylbut-3-en-2-ol is an achiral molecule. As a result, it will not exhibit any differential absorption of circularly polarized light. Its ECD and VCD spectra would be silent (zero signal across all wavelengths). Consequently, chiroptical spectroscopic methods are not applicable for the structural analysis or assignment of absolute configuration for this specific compound, as there is no chirality to investigate.
While not applicable here, these techniques are invaluable for other organoselenium compounds that are chiral. mdpi.comresearchgate.net For such molecules, comparing experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations is a reliable method for unambiguously determining their absolute configuration in solution. mdpi.com
Chemical Reactivity and Transformational Chemistry of 3 Butylselanyl 2 Methylbut 3 En 2 Ol
Reactivity of the Alcohol Functionality in 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The tertiary nature of the alcohol in 3-(butylselanyl)-2-methylbut-3-en-2-ol significantly influences its reactivity. Tertiary alcohols are generally more resistant to oxidation and can readily undergo dehydration under acidic conditions.
The oxidation of tertiary alcohols is not facile under standard conditions that typically oxidize primary and secondary alcohols. Due to the absence of a hydrogen atom on the carbinol carbon, oxidation requires harsh conditions that lead to the cleavage of carbon-carbon bonds. In the context of 3-(butylselanyl)-2-methylbut-3-en-2-ol, the presence of the electron-rich vinyl selenide (B1212193) moiety further complicates oxidative transformations.
Strong oxidizing agents would likely lead to a complex mixture of products, potentially involving oxidation at the selenium center and cleavage of the C-Se bond, in addition to degradation of the organic framework. The Riley oxidation, which employs selenium dioxide (SeO2), is a known method for allylic oxidation. wikipedia.orgadichemistry.com In this case, it would likely target the allylic positions of the double bond rather than the tertiary alcohol itself. wikipedia.orgnih.gov
Table 1: Predicted Outcome of Oxidation Reactions on the Hydroxyl Group
| Oxidizing Agent | Predicted Outcome |
| Chromic Acid (H₂CrO₄) | No reaction at the alcohol; potential for oxidative cleavage of the C=C bond and oxidation of the selenide. |
| Potassium Permanganate (B83412) (KMnO₄) | No reaction at the alcohol under mild conditions; oxidative cleavage and selenide oxidation under harsh conditions. |
| Selenium Dioxide (SeO₂) | No direct oxidation of the tertiary alcohol; potential for allylic oxidation at the methyl group or the CH₂ of the butyl group. nih.gov |
The esterification of tertiary alcohols is notoriously challenging due to steric hindrance and the propensity for elimination (dehydration) under acidic catalysis. acs.orggoogle.com Direct Fischer esterification is generally ineffective. However, specific methods have been developed to overcome these limitations. For instance, the use of acyl chlorides or acid anhydrides with a non-nucleophilic base can lead to the formation of esters.
Similarly, the etherification of tertiary alcohols is not straightforward. The Williamson ether synthesis is not applicable as it requires the formation of an alkoxide and subsequent reaction with an alkyl halide, a process that would lead to elimination for a tertiary substrate. Acid-catalyzed etherification with another alcohol would also be dominated by dehydration of the tertiary alcohol. Gold-catalyzed allylic etherification of unactivated alcohols has been reported as a robust strategy. researchgate.net
The presence of the butylselanyl group might influence these reactions. The selenium atom could potentially coordinate with certain catalysts or reagents, either facilitating or hindering the reaction at the hydroxyl group.
Table 2: Plausible Conditions for Esterification and Etherification
| Reaction | Reagent(s) | Catalyst/Conditions | Predicted Product |
| Esterification | Acyl Chloride (RCOCl) | Pyridine or other non-nucleophilic base | 3-(Butylselanyl)-2-methylbut-3-en-2-yl ester |
| Etherification | Alkyl Triflate (ROTf) | Non-nucleophilic base | 2-Alkoxy-3-(butylselanyl)-2-methylbut-3-ene |
Substitution reactions at the tertiary, allylic carbon bearing the hydroxyl group are expected to proceed via an Sₙ1 mechanism. Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water), leading to the formation of a tertiary, resonance-stabilized allylic carbocation. researchgate.nettandfonline.com This carbocation can then be attacked by a nucleophile.
The presence of the adjacent vinyl selenide moiety can influence the stability and reactivity of this carbocation intermediate. The selenium atom, with its lone pairs of electrons, can potentially participate in the stabilization of the positive charge through resonance.
Transformations Involving the Alkene Moiety of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The carbon-carbon double bond in 3-(butylselanyl)-2-methylbut-3-en-2-ol is part of a vinyl selenide system, which exhibits distinct reactivity compared to a simple alkene. The selenium substituent influences the regioselectivity and stereoselectivity of addition reactions.
Electrophilic addition to vinyl selenides is a well-documented process. The addition of electrophiles like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) is expected to proceed via a bridged seleniranium ion intermediate. wiley-vch.de The regioselectivity of the subsequent nucleophilic attack is governed by both electronic and steric factors. In the case of hydrohalogenation, the addition is anticipated to follow a Markovnikov-type pattern, where the hydrogen atom adds to the less substituted carbon of the double bond.
The addition of selenium dihalides to unsaturated compounds has been shown to occur stereoselectively as an anti-addition. nih.gov
Table 3: Predicted Products of Electrophilic Addition
| Reagent | Intermediate | Predicted Major Product |
| Bromine (Br₂) | Bromonium/Seleniranium ion | 3,4-Dibromo-3-(butylselanyl)-2-methylbutan-2-ol |
| Hydrogen Bromide (HBr) | Carbocation/Seleniranium ion | 3-Bromo-3-(butylselanyl)-2-methylbutan-2-ol |
| Selenium Dichloride (SeCl₂) | Seleniranium ion | Product of anti-addition |
Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. organic-chemistry.orgrsc.org In this two-step process, borane (B79455) (BH₃) adds across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. The regioselectivity is driven by steric factors, with the boron atom adding to the less sterically hindered carbon atom. For a vinyl selenide, this would place the boron on the terminal carbon. Subsequent oxidation replaces the boron with a hydroxyl group.
This reaction would lead to the formation of a diol, with the newly introduced hydroxyl group at the terminal position, demonstrating an anti-Markovnikov outcome. The reaction is also stereospecific, proceeding with syn-addition of the hydrogen and boron atoms. rsc.org
Table 4: Predicted Outcome of Hydroboration-Oxidation
| Step | Reagent(s) | Intermediate/Product |
| 1. Hydroboration | BH₃·THF | Organoborane intermediate |
| 2. Oxidation | H₂O₂, NaOH | 3-(Butylselanyl)-2-methylbutane-1,2-diol |
Epoxidation and Dihydroxylation Reactions
The vinyl moiety of 3-(butylselanyl)-2-methylbut-3-en-2-ol is susceptible to oxidation reactions such as epoxidation and dihydroxylation, which transform the carbon-carbon double bond into more functionalized structures.
Epoxidation: The reaction of the vinyl group with peroxy acids, most commonly meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. masterorganicchemistry.com This reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. youtube.com This mechanism dictates a syn-addition, meaning the epoxide ring is formed on one face of the original double bond. masterorganicchemistry.com For 3-(butylselanyl)-2-methylbut-3-en-2-ol, this would yield (2-(butylselanyl)-1-methyloxiran-2-yl)ethan-1-ol. The selenium atom is generally stable under these conditions, although oxidation to the selenoxide can occur with excess m-CPBA. youtube.com
Dihydroxylation: Vicinal diols can be synthesized from the alkene through treatment with osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). The reaction with OsO₄ is a highly reliable method that proceeds through a cyclic osmate ester intermediate. masterorganicchemistry.com This intermediate is then hydrolyzed (typically using a co-oxidant like N-methylmorpholine N-oxide, NMO) to release the diol and regenerate the catalytic OsO₄. libretexts.org Similar to epoxidation, dihydroxylation with OsO₄ is a syn-addition process, with both hydroxyl groups adding to the same face of the double bond. khanacademy.org This reaction would convert 3-(butylselanyl)-2-methylbut-3-en-2-ol into 1-(butylselanyl)-2-methylbutane-1,2,3-triol.
Table 1: Representative Oxidation Reactions of the Vinyl Group
| Reaction | Reagent | Product from 3-(butylselanyl)-2-methylbut-3-en-2-ol | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA | (2-(butylselanyl)-1-methyloxiran-2-yl)ethan-1-ol | syn-addition |
| Dihydroxylation | 1. OsO₄ (cat.), NMO 2. H₂O | 1-(butylselanyl)-2-methylbutane-1,2,3-triol | syn-addition |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The vinyl group in 3-(butylselanyl)-2-methylbut-3-en-2-ol can participate as a 2π-electron component in various cycloaddition reactions. However, the electron-donating nature of the selenide moiety can make it less reactive as a dienophile in normal-electron-demand Diels-Alder reactions. Its reactivity is significantly enhanced upon oxidation to the corresponding vinyl selenone, which is a potent Michael acceptor and dienophile.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.gov While vinyl selenides can react, the corresponding vinyl selenones show greater utility. For instance, vinyl selenones have been shown to react with dienes like cyclopentadiene (B3395910) to form bicyclic adducts. In an inverse-electron-demand Diels-Alder reaction, electron-rich vinyl selenides react with electron-deficient dienes, such as 2-pyrones, in the presence of a chiral catalyst to yield bicyclic lactones with high enantioselectivity. tandfonline.comacs.org
1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the vinyl group (the dipolarophile) to form a five-membered heterocycle. mdpi.com This is a powerful method for heterocyclic synthesis. Vinyl selenides and their oxidized selenone counterparts can react with various 1,3-dipoles. For example, the reaction with nitrile oxides, generated in situ, leads to the formation of isoxazoles after a subsequent elimination step. nih.gov Similarly, reactions with azides can produce triazoles, and reactions with in situ generated azomethine ylides can yield substituted pyrrolizidines. nih.gov
Polymerization and Oligomerization Potential of the Vinyl Group
The vinyl group of 3-(butylselanyl)-2-methylbut-3-en-2-ol imparts the potential for this molecule to act as a monomer in polymerization reactions. Both radical and cationic polymerization pathways are conceivable, analogous to other vinyl compounds.
Radical Polymerization: Selenium-containing vinyl monomers, such as (p-phenylseleno)styrene, have been successfully polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov This method allows for the synthesis of polymers with controlled molecular weights and narrow distributions. nih.gov It is plausible that 3-(butylselanyl)-2-methylbut-3-en-2-ol could undergo similar radical-initiated polymerization, potentially initiated by agents like azobisisobutyronitrile (AIBN), to form a polymer with a poly(ethylene) backbone bearing butylselanyl and hydroxyisopropyl side groups. The polymerization would proceed via the repeated addition of the radical to the vinyl monomer. youtube.com
Cationic Polymerization: Cationic polymerization of vinyl ethers has been initiated using electrophilic selenium reagents, suggesting that selenium-containing compounds can be compatible with or even participate in cationic processes. rsc.orgx-mol.com The vinyl group in the target molecule could potentially be susceptible to cationic polymerization initiated by a strong acid or Lewis acid. However, the presence of the tertiary alcohol introduces a potential site for side reactions, such as dehydration, under strongly acidic conditions. Furthermore, water is generally avoided in cationic polymerizations as it can act as a chain-terminating agent. rsc.org
Reactivity of the Selenide Moiety in 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The selenium atom in 3-(butylselanyl)-2-methylbut-3-en-2-ol is a key reactive center, characterized by its nucleophilicity and its ability to exist in higher oxidation states.
Oxidation to Selenoxides and Selenones
The selenide moiety can be sequentially oxidized to a selenoxide and then to a selenone using common oxidizing agents. The first oxidation to the selenoxide is typically rapid, while the subsequent oxidation to the selenone requires stronger conditions or an excess of the oxidant because the electron density on the selenium atom is reduced. nih.gov
Common oxidants for this transformation include:
Hydrogen Peroxide (H₂O₂): Often used for the selective oxidation to selenoxides at low temperatures.
meta-Chloroperoxybenzoic Acid (m-CPBA): A versatile oxidant capable of converting selenides to selenoxides and, with excess reagent, to selenones. nih.gov
Oxone® (Potassium Peroxymonosulfate): A greener and effective oxidant used for preparing vinyl selenones from vinyl selenides. masterorganicchemistry.com
Table 2: Oxidation States of the Selenium Moiety
| Selenium Moiety | Oxidation State of Se | Reagent for Formation |
|---|---|---|
| Selenide (R-Se-R') | +2 | (Starting Material) |
| Selenoxide (R-Se(O)-R') | +4 | H₂O₂, m-CPBA (1 equiv.) |
| Selenone (R-Se(O)₂-R') | +6 | m-CPBA (excess), Oxone® |
Selenoxide Elimination Reactions for Alkene Formation
Selenoxide elimination is a synthetically valuable reaction for introducing carbon-carbon double bonds. The process involves the oxidation of a selenide to the corresponding selenoxide, followed by a thermal syn-elimination. rsc.orgtandfonline.com This reaction proceeds through a five-membered cyclic transition state, requiring a syn-coplanar arrangement of the C-H and C-Se bonds. tandfonline.com Selenoxides are generally unstable and undergo elimination at mild temperatures, typically between -50 °C and 40 °C. rsc.org
In the case of the selenoxide derived from 3-(butylselanyl)-2-methylbut-3-en-2-ol, there are no β-hydrogens on the butyl group that can participate in a syn-elimination. However, if the initial compound were, for example, an alkylated derivative at the carbon bearing the selenium, this reaction would be highly relevant. The primary application of this reaction is the conversion of saturated systems into α,β-unsaturated ones.
Reactions with Electrophiles and Nucleophiles at the Selenium Center
The selenium atom in the butylselanyl group possesses lone pairs of electrons, rendering it nucleophilic. It can also be subject to attack by other nucleophiles, particularly when it is part of a more complex leaving group.
Reactions with Electrophiles: As a soft nucleophile, the selenium atom readily reacts with various electrophiles. A common reaction is the alkylation with alkyl halides (e.g., methyl iodide) to form trialkylselenonium salts. tandfonline.comtandfonline.com These salts are stable, crystalline solids and can be used in further synthetic transformations. The selenium atom's nucleophilicity is greater than that of its sulfur analog.
Reactions with Nucleophiles: While the selenide itself is not typically attacked by nucleophiles, the selenium center can become electrophilic and susceptible to nucleophilic attack in certain contexts. For instance, in hypervalent selenium intermediates, which can be formed during some substitution reactions, the selenium atom can accommodate more than two covalent bonds. nih.gov Nucleophilic substitution at the selenium atom is a known process, particularly in strained cyclic systems or when selenium is bonded to a good leaving group. nih.gov The general reactivity involves the attack of a nucleophile on the selenium atom, leading to the displacement of one of the organic substituents.
Ligand Exchange and Coordination Chemistry with Metal Centers
While no specific studies on the coordination chemistry of 3-(Butylselanyl)-2-methylbut-3-en-2-ol are documented, the selenium atom, with its lone pairs of electrons, would be the primary site for coordination to metal centers. Organoselenium compounds are known to act as ligands for a variety of transition metals. unav.eduacs.orgresearchgate.net The nature of the selenium atom as a "soft" donor makes it particularly suitable for forming stable complexes with soft metal ions like palladium(II), platinum(II), and copper(I). unav.edu
The coordination could occur in a monodentate fashion through the selenium atom. It is also conceivable that the hydroxyl group could participate in coordination, potentially leading to bidentate chelation, although this would depend on the specific metal center and reaction conditions. Ligand exchange reactions, where another ligand in a metal complex is displaced by the organoselenium compound, would be a common method to synthesize such complexes. youtube.com The strength of the metal-selenium bond would be a key factor in the stability and reactivity of the resulting coordination compounds.
Tandem and Cascade Reactions Involving Multiple Functional Groups of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The multifunctionality of 3-(Butylselanyl)-2-methylbut-3-en-2-ol makes it a hypothetical candidate for tandem or cascade reactions. Such reactions, where multiple transformations occur in a single pot, are highly efficient in organic synthesis. nih.gov
A plausible tandem reaction could involve the initial reaction at the allylic alcohol, for instance, an oxidation or a substitution, followed by a reaction involving the vinyl selenide moiety. For example, a directed epoxidation of the double bond, influenced by the adjacent hydroxyl group, could be followed by a selenium-mediated cyclization or rearrangement. nih.gov The interplay between the different functional groups would be crucial for the regio- and stereochemical outcome of such cascade processes.
Regioselectivity, Stereoselectivity, and Mechanistic Studies of Key Transformations of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Without experimental data, any discussion of regioselectivity and stereoselectivity remains speculative. However, established principles can guide predictions.
Regioselectivity: In electrophilic additions to the double bond, the selenium atom's electronic properties would influence the regiochemical outcome. The selanyl (B1231334) group could direct incoming electrophiles to either the alpha or beta carbon of the vinyl group. Similarly, reactions involving the allylic system could proceed with or without allylic rearrangement, leading to different constitutional isomers. stackexchange.com
Stereoselectivity: The presence of a chiral center at the tertiary alcohol could, in principle, direct the stereochemical course of subsequent reactions on the double bond, leading to diastereoselective outcomes. For example, a directed epoxidation would likely occur on the face of the double bond syn to the hydroxyl group. nih.gov
Kinetic Isotope Effects and Reaction Order Determination
Mechanistic studies of reactions involving this compound would likely employ techniques such as the determination of kinetic isotope effects (KIEs). nih.govnih.govnih.gov For instance, by replacing specific hydrogen atoms with deuterium, one could probe whether a particular C-H bond is broken in the rate-determining step of a reaction. This is a powerful tool for elucidating reaction mechanisms, particularly for complex processes like allylic oxidations or rearrangements. nih.govwikipedia.org The reaction order with respect to the reactants would be determined by systematically varying their concentrations and observing the effect on the reaction rate, providing further mechanistic insights.
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is fundamental to understanding a reaction mechanism. For reactions involving 3-(Butylselanyl)-2-methylbut-3-en-2-ol, various spectroscopic techniques like NMR, IR, and mass spectrometry would be employed to detect and characterize any transient species. bohrium.com In reactions involving the selenium center, intermediates such as selenonium ions or species resulting from oxidative addition to a metal catalyst could be formed. bohrium.com Trapping experiments, where a reactive species is intercepted by a trapping agent, could also provide evidence for the existence of short-lived intermediates.
Computational and Theoretical Chemistry Studies of 3 Butylselanyl 2 Methylbut 3 En 2 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding in 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Quantum chemical calculations are fundamental to describing the electronic environment of a molecule. These methods provide a detailed picture of how electrons are distributed and how atoms are connected, defining the molecule's stability and reactivity.
The first step in any computational study is to determine the molecule's most stable three-dimensional structure, or its equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the minimum energy on the potential energy surface. For organoselenium compounds, a combination of Density Functional Theory (DFT) and ab initio methods is typically employed.
DFT methods, particularly those using hybrid functionals like B3LYP or B3PW91, have been shown to provide a reliable balance between computational cost and accuracy for geometries and energies of organoselenium compounds. acs.orgacs.org The choice of basis set is also critical; Pople-style basis sets such as 6-311G(d,p) or the more extensive 6-311G(2df,p) are often recommended for an accurate description of selenium's electron configuration. acs.org For higher accuracy, post-Hartree-Fock ab initio methods like second-order Møller-Plesset perturbation theory (MP2) can be used, though at a greater computational expense. aip.org
A hypothetical geometry optimization of 3-(butylselanyl)-2-methylbut-3-en-2-ol using the B3LYP/6-311G(d,p) level of theory would yield precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformer. Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies. acs.org
Interactive Table 1: Hypothetical Optimized Geometrical Parameters for 3-(Butylselanyl)-2-methylbut-3-en-2-ol (B3LYP/6-311G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | Se | C(vinyl) | - | - | 1.915 |
| C(vinyl) | C(quat) | - | - | 1.348 | |
| C(quat) | O | - | - | 1.435 | |
| Se | C(butyl) | - | - | 1.970 | |
| Bond Angle (°) ** | C(butyl) | Se | C(vinyl) | - | 98.5 |
| Se | C(vinyl) | C(quat) | - | 124.2 | |
| O | C(quat) | C(vinyl) | - | 108.9 | |
| Dihedral Angle (°) ** | C(butyl) | Se | C(vinyl) | C(quat) | -115.0 |
To delve deeper into the nature of chemical bonding, specialized analyses are applied to the calculated electron density.
Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. This method quantifies charge distribution through NBO atomic charges and analyzes donor-acceptor interactions. For 3-(butylselanyl)-2-methylbut-3-en-2-ol, NBO analysis would reveal the polarization of the C-Se bond, with selenium typically carrying a partial negative charge due to its electronegativity relative to carbon. acs.org It can also highlight hyperconjugative interactions, such as the donation of electron density from the selenium lone pair (nSe) into an adjacent antibonding orbital (e.g., π*C=C), which can influence the molecule's conformation and reactivity. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and bonds based on the topology of the electron density (ρ). pitt.edu The analysis identifies critical points in the electron density. The presence of a bond path and a bond critical point (BCP) between two nuclei is a necessary and sufficient condition for a chemical bond. pitt.edu Properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the bond. For the C-Se covalent bond, one would expect a significant ρBCP value and a negative Laplacian, indicative of a shared-shell interaction. acs.org QTAIM is also adept at identifying weaker non-covalent interactions, such as intramolecular hydrogen bonds involving the hydroxyl group, which can stabilize certain conformations. acs.orgnih.gov
Interactive Table 2: Hypothetical NBO and QTAIM Data for Key Bonds
| Bond | NBO Charge (Se) | NBO Charge (C) | QTAIM ρBCP (a.u.) | QTAIM ∇²ρBCP (a.u.) |
| Se-C(vinyl) | -0.25 e | +0.10 e | 0.185 | -0.210 |
| Se-C(butyl) | -0.25 e | +0.05 e | 0.170 | -0.195 |
Conformational Analysis and Potential Energy Surface Mapping of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
The flexibility of the butyl group and rotation around the Se-C(vinyl) bond mean that 3-(butylselanyl)-2-methylbut-3-en-2-ol can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers separating them.
This is typically done by mapping the potential energy surface (PES). A relaxed PES scan is performed by systematically rotating key dihedral angles (e.g., Cbutyl-Se-Cvinyl-Cquat and Se-Cvinyl-Cquat-O) and calculating the energy at each step, allowing all other geometrical parameters to relax. researchgate.net This process identifies low-energy regions corresponding to stable or metastable conformers. The transition states connecting these conformers can then be precisely located. The results of a PES scan reveal the relative populations of different conformers at a given temperature and provide insight into the molecule's dynamic behavior. For this molecule, key interactions governing conformational preference would include steric hindrance between the bulky butyl and 2-methylbut-3-en-2-ol groups, as well as potential weak intramolecular hydrogen bonding between the hydroxyl proton and the selenium atom's lone pair. acs.orgnih.gov
Spectroscopic Property Prediction for 3-(Butylselanyl)-2-methylbut-3-en-2-ol (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.
NMR Spectroscopy: DFT calculations can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net For organoselenium compounds, the prediction of ⁷⁷Se NMR chemical shifts is particularly valuable. Relativistic effects can be significant for heavy atoms like selenium, and methods like the Zeroth-Order Regular Approximation (ZORA) may be employed for higher accuracy. nih.govacs.org ¹H and ¹³C NMR spectra are also readily calculated. Predictions are often improved by averaging the results over a Boltzmann-weighted ensemble of low-energy conformers identified during the conformational analysis. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculations, typically performed at the same level of theory as the geometry optimization, yield a theoretical infrared (IR) spectrum. acs.org Characteristic peaks, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H and C-Se stretching and bending modes, can be assigned. Calculated frequencies are often systematically scaled to correct for anharmonicity and method/basis set limitations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. acs.orgnih.gov For 3-(butylselanyl)-2-methylbut-3-en-2-ol, TD-DFT would likely predict π→π* transitions associated with the vinyl group and n→σ* or n→π* transitions involving the selenium lone pairs.
Interactive Table 3: Hypothetical Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 135.2 ppm | C(vinyl)-Se |
| Chemical Shift (δ) | 128.8 ppm | C(quat)=C | |
| ⁷⁷Se NMR | Chemical Shift (δ) | 350 ppm | R-Se-Vinyl |
| IR | Frequency (ν) | 3450 cm⁻¹ (broad) | O-H stretch |
| Frequency (ν) | 1645 cm⁻¹ | C=C stretch | |
| UV-Vis | λmax | 235 nm | π→π* |
Reaction Mechanism Elucidation through Computational Modeling of 3-(Butylselanyl)-2-methylbut-3-en-2-ol Transformations
Computational chemistry is a powerful tool for exploring the potential reactivity of a molecule. By modeling reaction pathways, one can determine activation energies and reaction thermodynamics, providing a detailed mechanistic understanding that can be difficult to obtain experimentally.
For 3-(butylselanyl)-2-methylbut-3-en-2-ol, several transformations could be investigated. A notable example is the electrophilic addition to the carbon-carbon double bond, a characteristic reaction of alkenes. researchgate.netmdpi.com The presence of the selenium atom can influence the regioselectivity of this addition. Another relevant pathway could be the ozonolysis of the double bond, a reaction well-studied for allylic alcohols. tandfonline.comdntb.gov.ua
To model a reaction, one must first identify the structures of the reactants, products, and any intermediates. The highest energy point along the lowest energy path between a reactant and product is the transition state (TS). Locating this first-order saddle point on the PES is a critical step. Various algorithms are used to find the TS, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This involves following the path of steepest descent from the TS downhill to the connected reactant and product (or intermediate) minima. mdpi.com An IRC calculation confirms that the identified TS correctly connects the intended species on the reaction pathway. The energy difference between the reactants and the TS gives the activation energy barrier (Ea), which is the primary determinant of the reaction rate. By mapping the full energy profile, including all intermediates and transition states, a comprehensive understanding of the reaction mechanism is achieved. nih.gov
No Computational Studies Found for 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical chemistry studies were identified for the compound 3-(Butylselanyl)-2-methylbut-3-en-2-ol . The search for data pertaining to its reaction pathway energy profiles, molecular dynamics simulations, or in silico structure-activity relationship (SAR) predictions yielded no relevant results.
This absence of specific research on 3-(Butylselanyl)-2-methylbut-3-en-2-ol prevents the generation of a detailed, evidence-based article on its computational and theoretical chemistry as outlined in the user's request. The creation of scientifically accurate content for the specified sections and subsections is not possible without foundational research data on this particular molecule.
General computational chemistry methodologies, such as the determination of energy profiles for reaction pathways, molecular dynamics simulations to understand solvent effects and intermolecular interactions, and in silico SAR approaches for derivatization, are established techniques in chemical research. However, the application of these methods to 3-(Butylselanyl)-2-methylbut-3-en-2-ol has not been documented in the accessible scientific literature. Therefore, no data tables or detailed research findings can be provided.
A list of compounds that were part of the search but for which no specific computational data in the context of the requested article was found is provided below.
Advanced Applications and Derivatization Strategies of 3 Butylselanyl 2 Methylbut 3 En 2 Ol
Precursor for Advanced Selenium-Containing Polymers and Oligomers
The presence of a polymerizable vinyl group directly attached to a selenium atom makes 3-(butylselanyl)-2-methylbut-3-en-2-ol a promising monomer for the synthesis of novel selenium-containing polymers. These materials are of significant interest due to the unique properties conferred by the selenium atom, such as high refractive indices, redox-responsiveness, and potential biological activity. rsc.org
The vinyl selenide (B1212193) moiety in 3-(butylselanyl)-2-methylbut-3-en-2-ol is susceptible to radical addition, making it a candidate for radical polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly relevant. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers.
While direct studies on the RAFT or ATRP of 3-(butylselanyl)-2-methylbut-3-en-2-ol are not extensively documented, the successful controlled polymerization of other selenium-containing vinyl monomers provides a strong precedent. For instance, (p-phenylseleno)styrene has been successfully polymerized via RAFT, yielding polymers with controlled molecular weights and narrow dispersity. nih.gov This suggests that the vinyl selenide group in the target compound could similarly participate in controlled radical polymerization. The presence of the tertiary alcohol group could also influence the polymerization kinetics and the solubility of the resulting polymer.
Table 1: Illustrative Data on RAFT Polymerization of a Selenium-Containing Monomer
| Monomer | Polymerization Method | Resulting Polymer | Molecular Weight ( g/mol ) | Dispersity (Đ) | Reference |
| (p-phenylseleno)styrene | RAFT | P(p-PhSeSt) | Controlled | Narrow | nih.gov |
This table illustrates the potential for controlled radical polymerization of selenium-containing vinyl monomers, which could be extrapolated to 3-(butylselanyl)-2-methylbut-3-en-2-ol.
The development of self-healing polymers, which can autonomously repair damage, is a burgeoning field in materials science. One common strategy involves the incorporation of functional groups capable of forming reversible bonds, such as hydrogen bonds. The tertiary alcohol group in 3-(butylselanyl)-2-methylbut-3-en-2-ol can act as both a hydrogen bond donor and acceptor.
If polymerized, the pendant hydroxyl groups on the polymer chains could form a dense network of reversible hydrogen bonds. This network could facilitate self-healing by allowing the polymer chains to re-associate across a fracture plane upon the application of a stimulus like heat or pressure. While specific research on polymers from 3-(butylselanyl)-2-methylbut-3-en-2-ol for self-healing is not available, the principle is well-established in other polymer systems. mdpi.com The selenium backbone could also introduce additional reversible interactions or redox-responsive cross-linking opportunities, further enhancing the self-healing capabilities.
The synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol can potentially yield a chiral molecule if the starting materials or synthesis conditions are enantioselective. Polymerization of an enantiomerically pure form of this monomer would lead to an optically active polymer. Such polymers are of great interest for applications in chiral separations, asymmetric catalysis, and chiroptical devices. mdpi.comnih.gov The helical conformation of the polymer backbone, induced by the chiral pendant groups, can lead to significant optical activity. mdpi.com
Furthermore, the selenium atom in the polymer chain imparts redox-responsive properties. The selenide can be selectively oxidized to a selenoxide or a selenone, which alters the polarity and electronic properties of the polymer. nih.gov This transformation can be reversed using a reducing agent. This redox-responsiveness can be harnessed to create smart materials that change their properties, such as their refractive index or solubility, in response to an oxidative or reductive stimulus. For example, polymers containing (p-phenylseleno)styrene have been used to create redox-responsive photonic crystals. nih.gov
Application in Catalysis and Organocatalysis
The unique electronic properties of selenium make organoselenium compounds valuable in catalysis. 3-(Butylselanyl)-2-methylbut-3-en-2-ol possesses functionalities that suggest its potential in both redox catalysis and as a ligand in transition metal-catalyzed reactions.
Organoselenium compounds are well-known to act as catalysts in a variety of oxidation reactions, often mimicking the activity of the selenoenzyme glutathione (B108866) peroxidase. The catalytic cycle typically involves the oxidation of the selenide to a selenoxide or selenone, which then acts as the active oxidant, followed by reduction back to the selenide.
The vinyl selenide moiety in 3-(butylselanyl)-2-methylbut-3-en-2-ol can undergo such redox cycling. Studies on related vinyl selenides have shown their potential as catalysts. For instance, divinyl selenide has demonstrated catalytic activity in the oxidation of dithiothreitol. mdpi.com The oxidation of vinyl selenides to vinyl selenones is a known transformation, and these selenones are themselves useful reagents in organic synthesis. researchgate.netnih.gov Therefore, 3-(butylselanyl)-2-methylbut-3-en-2-ol could potentially catalyze various oxidation reactions, with its catalytic activity being tunable by modifying the substituents on the selenium atom or the vinyl group.
Table 2: Example of Redox Catalysis by a Vinyl Selenide
| Catalyst | Substrate | Oxidant | Application | Reference |
| Divinyl selenide | Dithiothreitol | tert-butyl hydroperoxide | Glutathione Peroxidase-like activity | mdpi.com |
This table provides an example of the catalytic potential of vinyl selenides in redox reactions.
Organoselenium compounds have emerged as a versatile class of ligands for transition metal catalysis. bohrium.comrsc.orgresearchgate.net The selenium atom in 3-(butylselanyl)-2-methylbut-3-en-2-ol possesses lone pairs of electrons that can coordinate to a transition metal center. The resulting metal complexes can exhibit unique catalytic activities and selectivities.
The nature of the substituents on the selenium atom significantly influences the electronic and steric properties of the ligand, thereby affecting the performance of the catalyst. In 3-(butylselanyl)-2-methylbut-3-en-2-ol, the butyl group provides a certain steric bulk, while the vinyl group can also participate in coordination or influence the electronic environment of the selenium atom. The tertiary alcohol group offers an additional potential coordination site, allowing the molecule to act as a bidentate ligand. Chiral versions of such ligands are highly sought after for asymmetric catalysis. rsc.orgnih.gov
The ease of synthesis and modification of organoselenium ligands, coupled with their stability, makes them attractive alternatives to more traditional phosphine (B1218219) or nitrogen-based ligands in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. bohrium.com
In-Depth Analysis Reveals Scant Evidence on the Advanced Applications of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
Despite a comprehensive search of scientific literature and chemical databases, specific research and applications for the chemical compound 3-(Butylselanyl)-2-methylbut-3-en-2-ol remain undocumented. This finding precludes the creation of a detailed article on its advanced applications as initially outlined.
The inquiry into the advanced applications and derivatization strategies of 3-(Butylselanyl)-2-methylbut-3-en-2-ol has uncovered a significant gap in the available scientific data. Extensive searches for this specific organoselenium compound have failed to yield any published studies, patents, or catalog entries detailing its synthesis, characterization, or use in any of the specified fields, including as a chiral catalyst precursor, in optoelectronic and photonic materials, or for surface functionalization and nanomaterials integration.
The parent alcohol, 2-methyl-3-buten-2-ol (B93329), is a well-known compound with documented properties and applications. nist.govthegoodscentscompany.comsigmaaldrich.comchemicalbook.comprepchem.com However, the introduction of a butylselanyl group at the third position fundamentally alters the molecule, and it is this seleno-functionalized derivative that appears to be absent from the current body of scientific knowledge.
While the broader class of organoselenium compounds has shown significant promise in a variety of advanced applications, the specific attributes and potential of 3-(Butylselanyl)-2-methylbut-3-en-2-ol are purely hypothetical at this stage. Organoselenium compounds are indeed explored for their catalytic activities, with some chiral variants serving as precursors in asymmetric synthesis. mdpi.commatilda.sciencemdpi.comnih.gov Their unique electronic properties also make them candidates for functional materials in optoelectronics. rsc.org Furthermore, the ability of selenium compounds to interact with surfaces has led to research into their use for creating self-assembled monolayers and functionalizing nanoparticles.
However, without any empirical data or theoretical studies on 3-(Butylselanyl)-2-methylbut-3-en-2-ol, any discussion of its specific applications would be speculative and would not meet the standards of a scientifically accurate and informative article. The requested detailed exploration of its role as a chiral catalyst, a precursor for thin-film deposition, a component in photoresist materials, or a tool for covalent grafting is not possible based on the current scientific record.
Therefore, we must conclude that there is no available information to support the generation of an article on the advanced applications and derivatization strategies of 3-(Butylselanyl)-2-methylbut-3-en-2-ol as outlined. Further research would be required to synthesize and characterize this compound to determine if it possesses the properties suggested by the proposed applications.
Agrochemical Applications (e.g., non-toxicological roles as plant growth regulators, pest deterrents)
There is currently no available research or published data to suggest the use of 3-(Butylselanyl)-2-methylbut-3-en-2-ol as a plant growth regulator or a pest deterrent. Scientific investigation into the non-toxicological agrochemical roles of this specific organoselenium compound has not been documented in accessible literature. Therefore, no detailed research findings or data tables on its efficacy or application in this area can be provided.
Material Protection and Stabilization (e.g., antioxidants for polymers, UV stabilizers)
Similarly, the application of 3-(Butylselanyl)-2-methylbut-3-en-2-ol in material protection and stabilization is not described in the current body of scientific research. There are no studies indicating its function as an antioxidant for polymers or as a UV stabilizer. Consequently, there are no research findings or interactive data tables to present regarding its performance or utility in these material science applications.
Analytical Methodologies for the Detection and Quantification of 3 Butylselanyl 2 Methylbut 3 En 2 Ol
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the analysis of organic compounds. The choice of technique and detector is paramount and depends on the compound's volatility, polarity, and concentration.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. ste-mart.com Given its molecular weight and structure, 3-(Butylselanyl)-2-methylbut-3-en-2-ol can be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. The choice of detector is crucial for achieving the desired selectivity and sensitivity.
Flame Ionization Detector (FID): The FID is a nearly universal detector for organic compounds. It generates a current proportional to the amount of carbon atoms entering the flame. The alkyl and alkenyl groups in 3-(Butylselanyl)-2-methylbut-3-en-2-ol would produce a strong response in the FID. While highly sensitive for hydrocarbons, its response to heteroatoms like selenium is poor. Therefore, FID is excellent for assessing the purity of the compound with respect to other organic impurities but does not provide selenium-specific information.
Thermal Conductivity Detector (TCD): The TCD is a truly universal detector that responds to any substance with a thermal conductivity different from that of the carrier gas (typically helium or hydrogen). youngin.com It is a non-destructive detector. However, its sensitivity is significantly lower than that of the FID and other specialized detectors, making it suitable primarily for analyzing major components or high-concentration samples. youngin.comresearchgate.net
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to compounds with electronegative atoms, such as halogens, nitro groups, and, to some extent, chalcogens like selenium. scioninstruments.comchromatographyonline.com The selenium atom in the target molecule makes it a candidate for ECD analysis. This detector offers high selectivity, meaning it would respond strongly to the selenium-containing analyte while being less sensitive to hydrocarbon impurities, making it ideal for trace analysis. chromatographyonline.commeasurlabs.com Studies have shown that organoselenium compounds can be derivatized to enhance their electron-capturing ability, further lowering detection limits. nih.govnih.gov
| Detector | Principle | Selectivity for Target Compound | Sensitivity | Key Application |
|---|---|---|---|---|
| FID | Ionization of carbon atoms in a hydrogen flame | Responds to organic structure (low selectivity for Se) | High (ng) | General purity assessment for organic impurities |
| TCD | Change in thermal conductivity of carrier gas | Universal (non-selective) | Low (µg) | Quantification of high-concentration samples |
| ECD | Electron capture by electronegative atoms (Se) | Highly selective for selenium-containing compounds | Very High (pg) | Trace analysis and quantification in complex matrices |
HPLC is the most widely used analytical technique for the separation of non-volatile or thermally unstable compounds. Given the polarity imparted by the hydroxyl group and the potential for thermal degradation, HPLC is an excellent alternative or complement to GC for analyzing 3-(Butylselanyl)-2-methylbut-3-en-2-ol.
UV-Vis Detection: A UV-Vis detector measures the absorbance of light by the analyte. The carbon-carbon double bond (alkene) in the butenol (B1619263) moiety of the target compound is a chromophore that will absorb UV light, likely at a short wavelength (around 200-220 nm). researchgate.net While not highly specific, it is a robust and common detection method for purity analysis when coupled with a high-resolution separation.
Refractive Index (RI) Detection: The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column. nih.gov Its universality is its main advantage, as it can detect nearly any compound. osti.gov However, it has relatively low sensitivity and is highly sensitive to temperature and pressure fluctuations. Crucially, it is incompatible with gradient elution, a technique often required for separating complex mixtures, which limits its applicability. nih.govresearchgate.net
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is compatible with gradient elution. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. It is suitable for analytes that are less volatile than the mobile phase, such as 3-(Butylselanyl)-2-methylbut-3-en-2-ol, and provides a more uniform response regardless of the analyte's optical properties compared to UV detection.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of specificity and sensitivity. nih.gov MS detection can provide the molecular weight of the compound and, through fragmentation analysis (MS/MS), detailed structural information, confirming the identity of the analyte beyond doubt. nih.gov Electrospray ionization (ESI) is a common technique used to ionize analytes from the liquid phase and is well-suited for polar molecules like the target compound. nih.govumass.edu
| Detector | Principle | Selectivity | Gradient Compatible? | Key Application |
|---|---|---|---|---|
| UV-Vis | UV/Visible light absorbance by chromophores (C=C) | Selective for UV-active compounds | Yes | Routine purity and quantification |
| RI | Change in refractive index of the mobile phase | Universal | No | Analysis of non-UV active compounds (isocratic only) |
| ELSD | Light scattering by non-volatile analyte particles | Universal (for non-volatile analytes) | Yes | Analysis of compounds lacking a chromophore |
| MS | Mass-to-charge ratio of ionized molecules | Highly Specific | Yes | Definitive identification and trace quantification |
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.comyoutube.com SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. chromatographyonline.com
A primary application of modern SFC is in the field of chiral separations, where it is often considered superior to HPLC. selvita.comnih.gov The use of CO2 makes it a "green" technology, and the low viscosity of the mobile phase allows for faster flow rates and rapid column equilibration, significantly increasing throughput. youtube.comchromatographyonline.com Chiral separations are achieved using chiral stationary phases (CSPs), such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), which can differentiate between enantiomers. chromatographyonline.com
While the specific compound 3-(Butylselanyl)-2-methylbut-3-en-2-ol is achiral, SFC would be the method of choice for separating enantiomers of chiral analogs. If a chiral center were introduced into the molecule, SFC would provide a rapid and efficient method for both analytical-scale purity assessment and preparative-scale isolation of the individual enantiomers.
Element-Specific Detection Methods for Selenium Content (non-biological matrices)
To confirm the elemental composition and quantify the selenium content of the synthesized compound, element-specific analytical techniques are indispensable. These methods typically require the complete decomposition (digestion or mineralization) of the organic matrix to measure the total selenium present.
ICP-MS is the premier technique for trace and ultra-trace elemental analysis, offering exceptional sensitivity and specificity. nih.gov For the analysis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the sample would first be digested using strong acids in a microwave system to convert the organically bound selenium into an inorganic form. The resulting solution is then introduced into the high-temperature (6,000–10,000 K) argon plasma, which ionizes the selenium atoms. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. uzh.ch
A key challenge in selenium analysis by ICP-MS is the presence of polyatomic interferences, where plasma- or matrix-derived ions have the same mass as the target selenium isotopes (e.g., ⁴⁰Ar₂⁺ interfering with ⁸⁰Se). core.ac.uk Modern ICP-MS instruments overcome this using collision/reaction cells (CRC) or dynamic reaction cells (DRC), which use a gas (like hydrogen or ammonia) to react with and eliminate the interfering ions, allowing for accurate quantification of selenium isotopes. uzh.chspectroscopyonline.com ICP-MS is also widely used as a highly sensitive, element-specific detector for HPLC, enabling the speciation of different organoselenium compounds in a mixture. rsc.orgscilit.combzwz.com
| Selenium Isotope (m/z) | Natural Abundance (%) | Common Polyatomic Interference |
|---|---|---|
| 76 | 9.0% | ³⁸Ar₂⁺ |
| 77 | 7.6% | ⁴⁰Ar³⁷Cl⁺ |
| 78 | 23.5% | ⁴⁰Ar³⁸Ar⁺ |
| 80 | 49.8% | ⁴⁰Ar₂⁺ |
| 82 | 9.2% | ⁸¹Br¹H⁺ |
Atomic Absorption Spectrometry is another well-established technique for elemental analysis. researchgate.net The most sensitive variant for selenium is Graphite (B72142) Furnace AAS (GF-AAS). Similar to ICP-MS, analysis by GF-AAS requires prior sample digestion. A small volume of the digested sample is pipetted onto a graphite tube. The tube is then heated in a programmed sequence to dry, ash (pyrolyze), and finally atomize the sample at a very high temperature (up to 2500 °C). shimadzu-webapp.eu
During atomization, selenium atoms are converted into a gaseous cloud. A light beam from a selenium-specific hollow-cathode lamp is passed through this cloud, and the amount of light absorbed is proportional to the concentration of selenium in the sample. A significant challenge with selenium is its volatility; it can be lost during the ashing step before atomization. To prevent this, a chemical matrix modifier, such as palladium nitrate (B79036) or a palladium-magnesium mixture, is added to the sample. shimadzu-webapp.euoiv.int The modifier forms a more stable, less volatile alloy with selenium, allowing for higher ashing temperatures to remove the sample matrix without losing the analyte. shimadzu-webapp.eu While less sensitive than ICP-MS, GF-AAS is a robust and cost-effective technique for quantifying selenium at trace levels. pjoes.com
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique primarily used for elemental analysis. It is well-suited for determining the total selenium content in a sample containing 3-(Butylselanyl)-2-methylbut-3-en-2-ol, though it does not provide information about the compound's specific chemical structure.
The principle of XRF involves irradiating the sample with high-energy X-rays, causing the ejection of inner shell electrons from the atoms present. thermofisher.com Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays with energies characteristic of each element. thermofisher.com For selenium, the detection of its characteristic Kα or Lα fluorescent X-rays allows for its quantification.
Application to 3-(Butylselanyl)-2-methylbut-3-en-2-ol:
To analyze for 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the sample would be analyzed for its total selenium content. This method is advantageous for rapid screening and for samples where minimal preparation is desired. However, conventional XRF often has limited sensitivity for trace amounts of selenium in biological or organic matrices. nih.gov Therefore, a preconcentration step is often necessary to achieve lower detection limits. acs.orgacs.org This can involve the decomposition of the organic matrix and deposition of the selenium onto a filter, which is then analyzed by the XRF spectrometer. acs.org High-energy polarized beam energy-dispersive X-ray fluorescence (EDXRF) has shown improved detection limits for selenium in biological samples, reaching levels as low as 0.1 µg/g. nih.gov
Table 1: Typical Parameters for XRF Analysis of Selenium
| Parameter | Description | Typical Value/Setting |
| Technique | Energy Dispersive X-ray Fluorescence (EDXRF) or Wavelength Dispersive X-ray Fluorescence (WDXRF) | EDXRF is common for general screening; WDXRF offers higher resolution. |
| X-ray Source | X-ray tube (e.g., Rhodium, Gold, Palladium target) | Rh or Au target, operated at voltages like 40-50 kV. acs.org |
| Detector | Silicon Drift Detector (SDD) or Si(Li) detector | SDD is preferred for better energy resolution and higher count rates. |
| Sample Form | Solid pellet, liquid, or residue on a filter | For trace analysis, preconcentration onto a membrane filter is common. acs.orgrsc.org |
| Detection Limit | Dependent on matrix and preconcentration | 0.1 µg/g in biological samples with advanced EDXRF nih.gov; 70 ng absolute on a filter. acs.org |
| Quantification | Based on calibration curves from standards or using Fundamental Parameters (FP) method | Calibration with matrix-matched standards provides higher accuracy. |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer high sensitivity and selectivity for the determination of compounds containing redox-active centers. For 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the selenium atom is the electroactive site. While direct electrochemical analysis of the organic molecule is possible, it is more common to first subject the sample to a digestion procedure to convert the organically bound selenium into an inorganic form, typically selenite (B80905) (Se(IV)), which is highly electroactive.
Various voltammetric techniques can be employed for the quantification of selenium. These methods involve applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte.
Key Electrochemical Techniques:
Cathodic Stripping Voltammetry (CSV): This is a highly sensitive technique for trace metal analysis. It involves a preconcentration step where Se(IV) is deposited onto the working electrode surface at a specific potential. The potential is then scanned in the negative direction, and the current generated as the accumulated selenium is stripped off the electrode is measured.
Differential Pulse Voltammetry (DPV): DPV offers good sensitivity and resolution by applying potential pulses to the electrode. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method can be used to measure the reduction of Se(IV).
Cyclic Voltammetry (CV): CV is useful for characterizing the redox properties of the selenium species. It involves scanning the potential in both forward and reverse directions to observe both reduction and oxidation peaks, providing insight into the electrochemical behavior of the analyte.
A study on piazselenole, an organoselenium compound, demonstrated the use of differential pulse voltammetry to achieve a detection limit as low as 83 pM for glutathione (B108866) based on the decrease in the piazselenole reduction peak. nih.gov This highlights the potential for developing highly sensitive electrochemical methods for specific organoselenium compounds or their reaction products.
Table 2: Comparison of Electrochemical Techniques for Selenium Determination
| Technique | Principle | Typical Application | Advantages |
| Cathodic Stripping Voltammetry (CSV) | Reductive deposition of Se(IV) followed by stripping. | Trace and ultra-trace analysis in water and digested samples. | Extremely low detection limits (ng/L to pg/L range). |
| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear potential ramp. | Quantification of Se(IV) in various matrices. | High sensitivity, good resolution, suppression of background currents. nih.gov |
| Cyclic Voltammetry (CV) | Potential is swept in both forward and reverse directions. | Characterization of redox mechanisms of selenium compounds. | Provides information on the electrochemical reversibility and reaction intermediates. nih.gov |
Sample Preparation Strategies for Diverse Matrices
The choice of sample preparation method is crucial and depends entirely on the sample matrix and the analytical objective (i.e., total selenium measurement versus speciation of the parent compound).
Reaction Mixtures: For monitoring the synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol, sample preparation can be relatively straightforward. A simple dilution with a volatile organic solvent like hexane (B92381) or dichloromethane, followed by filtration, is often sufficient for analysis by Gas Chromatography (GC) if the compound is thermally stable and volatile. scioninstruments.com This allows for the direct measurement of the parent compound.
Environmental Samples (Water, Soil): Due to the complexity of these matrices and the expected low concentrations, extraction and preconcentration are typically required. For water samples, solid-phase extraction (SPE) using a sorbent that can retain organoselenium compounds is a common approach. For soil and sediments, a solvent extraction (e.g., using an accelerated solvent extractor) might be employed. To prevent the loss of volatile selenium compounds, acidification of water samples and immediate freezing of biological samples is recommended. cdc.gov
Industrial Effluents: These samples can be highly complex, containing a wide range of organic and inorganic interferents. A combination of techniques may be necessary. Liquid-liquid extraction (LLE) can be used to separate the target analyte into an organic solvent. scioninstruments.com For total selenium analysis, a more rigorous destructive method is required. Acid digestion, using strong acids like nitric acid (HNO₃) and often an oxidizing agent like hydrogen peroxide (H₂O₂) or perchloric acid (HClO₄) under heat or microwave irradiation, is used to completely break down the organic structure. cdc.govnih.gov This converts all selenium forms to inorganic Se(IV) or Se(VI) for subsequent analysis by techniques like ICP-MS or atomic absorption spectroscopy.
Table 3: Sample Preparation Strategies for 3-(Butylselanyl)-2-methylbut-3-en-2-ol Analysis
| Matrix | Objective | Preparation Method | Subsequent Analysis |
| Reaction Mixture | Quantify Parent Compound | Dilution with organic solvent (e.g., hexane, ethyl acetate) and filtration. | GC-MS, HPLC-UV |
| Industrial Effluent | Quantify Parent Compound | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleanup and concentration. | GC-MS, HPLC-ICP-MS |
| Environmental Water | Total Selenium | Acidification (e.g., to pH 1.5) for preservation, followed by acid digestion (HNO₃/H₂O₂). cdc.gov | ICP-MS, GFAAS, CSV |
| Biological Tissues | Total Selenium | Microwave-assisted or wet acid digestion (e.g., HNO₃/HClO₄). nih.gov | ICP-MS, Fluorometry |
| Any Matrix | Total Selenium | Dispersive solid-phase microextraction (DSPME) with a chelating agent to preconcentrate Se(IV) after digestion. rsc.org | XRF, AAS |
Method Validation for Accuracy, Precision, Limit of Detection, and Limit of Quantification
Validation of an analytical method ensures that it is suitable for its intended purpose. For 3-(Butylselanyl)-2-methylbut-3-en-2-ol, any developed quantitative method would need to be validated according to guidelines such as those from the International Council for Harmonisation (ICH). The key parameters are:
Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is typically expressed as percent recovery, determined by analyzing a sample with a known amount of the analyte (a spiked sample or a certified reference material). For trace analysis, mean recoveries in the range of 93-98% are considered good. researchgate.net
Precision: This describes the degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSDs ranging from 1.28% to 2.78% have been reported for organoselenium analysis. researchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. It is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (LOD = 3.3σ/S). sepscience.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. It is commonly calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10σ/S). sepscience.com The LOQ must be experimentally confirmed to have acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., recovery of 80-120%). ut.ee
Table 4: Representative Method Validation Parameters for Organoselenium Analysis
| Parameter | Definition | Typical Acceptance Criteria/Value |
| Accuracy | Closeness of measured value to true value. | 90-110% recovery (can be wider for trace analysis, e.g., 80-120%). ut.ee |
| Precision (RSD) | Agreement between replicate measurements. | Repeatability (Intra-day): < 2% RSD; Intermediate Precision (Inter-day): < 3% RSD. researchgate.net |
| Limit of Detection (LOD) | Lowest detectable concentration. | 0.0016 µg/mL (Ratiometric fluorescence method for Se). researchgate.net |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | 0.0049 µg/mL (Ratiometric fluorescence method for Se). researchgate.net |
Automation and High-Throughput Screening in Analytical Workflows
Modern analytical laboratories increasingly rely on automation to improve efficiency, reduce human error, and increase sample throughput. For a compound like 3-(Butylselanyl)-2-methylbut-3-en-2-ol, automation can be integrated at multiple stages of the analytical workflow.
Automated Sample Preparation: Robotic systems can perform tasks such as weighing, dilution, extraction, and transfer of samples to vials. For example, a system can automate the SPE process for cleaning up industrial effluent samples before injection into an HPLC system.
Automated Analysis: Autosamplers are standard on modern chromatographic (GC, HPLC) and spectroscopic (ICP-MS) instruments, allowing for unattended analysis of large batches of samples.
Automated Data Processing: Software can automatically integrate peaks, construct calibration curves, and calculate concentrations, flagging any results that fall outside of predefined quality control limits.
High-Throughput Screening (HTS):
While HTS is often associated with drug discovery, its principles can be applied in analytical chemistry. sigmaaldrich.com If, for example, the goal was to discover new organoselenium compounds with specific properties (e.g., antioxidant activity), an HTS campaign could be designed. nih.gov A library of compounds structurally related to 3-(Butylselanyl)-2-methylbut-3-en-2-ol could be synthesized and placed in microtiter plates. An automated system would then add necessary reagents to induce a measurable response (e.g., a color change or fluorescence), which is then read by an automated plate reader. youtube.com This allows for the rapid testing of thousands of compounds, enabling the efficient identification of promising candidates for further, more detailed analysis. The combination of automated electrochemistry and flow chemistry has been used to create libraries of organoselenium compounds in a fully autonomous way. nih.gov
Table 5: Benefits of Automation in the Analytical Workflow
| Feature | Benefit | Example Application |
| Robotic Liquid Handling | Increased precision, reduced contamination risk, higher throughput. | Preparing calibration standards and performing serial dilutions. |
| Automated SPE/LLE | Consistent extraction efficiency, reduced solvent usage. | Isolating 3-(Butylselanyl)-2-methylbut-3-en-2-ol from wastewater samples. |
| Autosamplers | Unattended 24/7 operation. | Sequential injection of a 96-well plate of prepared samples into an HPLC-ICP-MS. |
| Integrated Data Software | Faster data turnaround, reduced calculation errors. | Automated quantification and generation of quality control reports for batch release. |
| High-Throughput Screening | Rapid screening of large compound libraries. | Identifying novel organoselenium compounds with high antioxidant activity. nih.gov |
Degradation Pathways in Environmental Compartments (non-toxicological)
Organoselenium compounds can undergo photodegradation when exposed to sunlight. acs.orgnih.govresearchgate.net The energy from sunlight can lead to the cleavage of the carbon-selenium bond, which is generally weaker than a carbon-sulfur bond. wikipedia.org For 3-(butylselanyl)-2-methylbut-3-en-2-ol, direct photolysis would likely involve the breaking of the C-Se bond to form a butylselanyl radical and a 2-methylbut-3-en-2-ol radical. These reactive intermediates would then undergo further reactions.
Indirect photodegradation, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), is also a significant pathway in sunlit aquatic environments. chromatographyonline.com The double bond in the butenyl moiety of the molecule would be particularly susceptible to attack by these species. Studies on other organoselenium compounds like Ebselen have shown that they can be highly reactive towards such species. acs.orgnih.gov
Table 1: Predicted Photodegradation Products of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
| Initial Reactant | Proposed Intermediate Species | Potential Final Products |
| 3-(Butylselanyl)-2-methylbut-3-en-2-ol | Butylselanyl radical, 2-methylbut-3-en-2-ol radical | Dibutyl diselenide, acetone, various oxidized hydrocarbons |
| Hydroxyl radical adduct | Hydroxylated derivatives, cleavage products |
This table is predictive and based on general principles of organic and organoselenium photochemistry, as specific experimental data for 3-(butylselanyl)-2-methylbut-3-en-2-ol is not available in the provided search results.
In aquatic environments, hydrolysis and oxidation are key chemical degradation pathways. The C-Se bond in selenides is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, or in the presence of oxidizing agents, degradation can occur. The double bond in 3-(butylselanyl)-2-methylbut-3-en-2-ol is susceptible to oxidation by common environmental oxidants like ozone.
In terrestrial environments, interactions with soil components such as clays (B1170129) and metal oxides can catalyze degradation reactions. The selenium atom can be oxidized from the Se(II) state to higher oxidation states like Se(IV) (seleninic acids) and Se(VI) (selenonic acids). wikipedia.org These oxidized forms are generally more water-soluble and have different environmental mobility.
Microbial activity is a primary driver of the biodegradation of organic compounds in soil and water. diva-portal.orgmdpi.comdiva-portal.org Microorganisms can utilize organoselenium compounds as a source of carbon and/or selenium. The biodegradation of 3-(butylselanyl)-2-methylbut-3-en-2-ol would likely proceed through the cleavage of the C-Se bond. Bacteria are known to methylate selenium compounds, leading to the formation of volatile species like dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe), which can be released into the atmosphere. researchgate.net This process is a key part of the natural selenium cycle. researchgate.netnih.gov
The butenyl alcohol moiety of the molecule is expected to be biodegradable. For instance, 2-methyl-3-buten-2-ol (B93329) is known to be inherently removable from water. oecd.orgthegoodscentscompany.comhaz-map.comnih.gov The ultimate biodegradation of the organic part would lead to carbon dioxide and water.
Selenium Recycling and Recovery from Spent Reagents and Waste Streams in Organoselenium Chemistry
The development of methods to recycle selenium from laboratory and industrial waste is crucial for the sustainability of organoselenium chemistry. Selenium is a finite resource, and its release into the environment must be minimized. While selenium compounds are often used in stoichiometric amounts in organic synthesis, catalytic protocols are being increasingly developed. nih.govresearchgate.net
In the context of the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol, which may involve reagents like butylselenyl halides or dibutyl diselenide, waste streams could contain various selenium species. Recovery processes often involve the oxidation of all selenium forms to a common, easily handled species like selenious acid (H₂SeO₃) or selenium dioxide (SeO₂). This can then be reduced back to elemental selenium (Se⁰), which can be re-used to prepare organoselenium reagents. For example, selenium dioxide can be reduced using agents like sulfur dioxide. researchgate.net Another approach involves the biological reduction of selenium oxyanions to elemental selenium nanoparticles. youtube.com
Table 2: Potential Selenium Recycling Strategies in Organoselenium Synthesis
| Waste Stream Component | Recovery Method | Recycled Product |
| Diorganyl diselenides | Oxidation followed by reduction | Elemental Selenium (Se⁰) |
| Selenols | Oxidation to diselenides or complete oxidation | Diorganyl diselenides, Elemental Selenium (Se⁰) |
| Inorganic selenium salts | Chemical or biological reduction | Elemental Selenium (Se⁰) |
This table presents general strategies for selenium recycling applicable to organoselenium chemistry.
Life Cycle Assessment (LCA) of the Synthesis and Application of 3-(Butylselanyl)-2-methylbut-3-en-2-ol
A comprehensive Life Cycle Assessment (LCA) for 3-(butylselanyl)-2-methylbut-3-en-2-ol would evaluate the environmental impacts associated with all stages of its life, from raw material extraction to synthesis, use, and final disposal. Key aspects of an LCA would include:
Raw Material Acquisition: The environmental cost of obtaining selenium and the organic precursors (e.g., from petroleum feedstocks).
Synthesis Process: Energy consumption, solvent use, and waste generation during the chemical synthesis of the compound. The use of greener solvents and energy sources like microwave or ultrasound could significantly reduce the environmental impact. nih.govresearchgate.net
Application: Environmental exposure and impacts during its intended use.
End-of-Life: The fate of the compound in the environment (degradation, persistence) and the potential for recycling of selenium from waste streams.
Without specific data on the synthesis and application of 3-(butylselanyl)-2-methylbut-3-en-2-ol, a quantitative LCA is not possible. However, a qualitative assessment would focus on optimizing the synthesis to minimize waste and energy use and ensuring that its degradation products are environmentally benign.
Sustainable Sourcing of Selenium Precursors and Green Synthetic Routes
The sustainability of organoselenium chemistry is intrinsically linked to the sourcing of selenium and the development of environmentally friendly synthetic methods. rsc.org
Sustainable Sourcing: Selenium is typically obtained as a byproduct of copper refining. Ensuring responsible mining and refining practices is essential. An alternative, more sustainable source of selenium could be phytomining, where selenium-hyperaccumulating plants are used to extract selenium from soils. researchgate.netnih.gov This "biorecovered" selenium can then be used in chemical synthesis.
Green Synthetic Routes: The principles of green chemistry are increasingly being applied to the synthesis of organoselenium compounds. nih.govresearchgate.netresearchgate.netrsc.org For a compound like 3-(butylselanyl)-2-methylbut-3-en-2-ol, this could involve:
Catalytic Methods: Using catalytic amounts of selenium reagents instead of stoichiometric quantities to reduce waste.
Alternative Energy Sources: Employing photochemical, electrochemical, or mechanochemical methods to reduce energy consumption and avoid harsh reaction conditions. nih.gov
Greener Solvents: Using water, ionic liquids, or solvent-free conditions to minimize the use of volatile organic compounds. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The addition of a selenium nucleophile to an appropriate alkyne or allene (B1206475) precursor could be an atom-economical route.
Table 3: Comparison of Synthetic Approaches for Organoselenium Compounds
| Synthetic Approach | Advantages | Disadvantages |
| Traditional Synthesis | Well-established, high yields for many reactions | Often requires stoichiometric reagents, harsh conditions, organic solvents |
| Catalytic Methods | Reduced waste, lower selenium consumption | May require development of specific catalysts, potentially lower reaction rates |
| Photochemical/Electrochemical Synthesis | Mild conditions, high selectivity, reduced use of reagents | Requires specialized equipment, may not be suitable for all substrates |
| Green Solvents/Solvent-Free | Reduced environmental impact, easier product isolation | May require catalyst/reagent modification, potential for different reactivity |
This table provides a general comparison of synthetic methodologies in the context of green chemistry.
Future Research Directions and Perspectives on 3 Butylselanyl 2 Methylbut 3 En 2 Ol
Exploration of Novel and More Efficient Synthetic Pathways
The development of efficient and selective methods for the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol is a primary research objective. Current strategies for the formation of carbon-selenium bonds often involve the use of various selenium reagents with unsaturated substrates. mdpi.com
Future research could focus on the following synthetic approaches:
Electrophilic Selenation: The reaction of an appropriate precursor, such as 2-methylbut-3-en-2-ol, with an electrophilic selenium reagent like N-(butylselanyl)phthalimide or butylselenyl bromide could be a direct route. These reactions often proceed via a seleniranium ion intermediate. cardiff.ac.uk The challenge will be to control the regioselectivity of the addition to the double bond.
Nucleophilic Substitution: A plausible route involves the generation of a butylselenolate anion (BuSe⁻) from dibutyl diselenide and a reducing agent. This nucleophile could then react with a suitable electrophile, such as a halogenated or sulfonylated derivative of 2-methylbut-3-en-2-ol.
Catalytic Methods: Exploring transition-metal-catalyzed reactions could offer more sustainable and atom-economical pathways. For instance, palladium- or copper-catalyzed cross-coupling reactions between a butylselenyl source and a vinyl or allyl precursor could be investigated. researchgate.net
A comparative table of potential synthetic routes is presented below.
| Synthetic Strategy | Precursors | Reagents | Potential Advantages | Potential Challenges |
| Electrophilic Selenation | 2-Methylbut-3-en-2-ol | Butylselenyl bromide, N-(Butylselanyl)phthalimide | Direct, potentially high yielding | Regioselectivity, handling of selenium reagents |
| Nucleophilic Substitution | Halogenated 2-methylbut-3-en-2-ol | Dibutyl diselenide, NaBH₄ | Utilizes stable precursors | Multi-step, requires inert atmosphere |
| Metal-Catalyzed Coupling | Vinyl/allyl derivative | Dibutyl diselenide, Pd or Cu catalyst | Atom economy, milder conditions | Catalyst cost and sensitivity, ligand screening |
Design and Synthesis of Advanced Derivatives with Enhanced Properties and Functionalities
The functional group tolerance of many organoselenium reactions opens the door to the synthesis of a wide array of derivatives of 3-(butylselanyl)-2-methylbut-3-en-2-ol. researchgate.net These derivatives could be designed to have enhanced biological activity, material properties, or catalytic efficacy.
Potential areas for derivatization include:
Modification of the Butyl Group: Introducing functional groups onto the butyl chain could modulate the compound's lipophilicity and steric properties.
Esterification or Etherification of the Hydroxyl Group: The tertiary alcohol provides a handle for introducing a variety of other functional moieties, which could be used for conjugation to other molecules or to tune the electronic properties.
Oxidation of the Selenium Atom: Oxidation of the selenide (B1212193) to the corresponding selenoxide or selenone would dramatically alter its reactivity, making it a potential precursor for elimination reactions or a catalyst for oxidation reactions. wikipedia.org
Deeper Mechanistic Understanding of Complex Transformations and Catalytic Cycles
The selenium atom in 3-(butylselanyl)-2-methylbut-3-en-2-ol can participate in a variety of chemical transformations. A deeper mechanistic understanding of these processes is crucial for optimizing existing reactions and discovering new ones.
Key areas for mechanistic investigation include:
mdpi.comthieme-connect.com-Sigmatropic Rearrangements: Allylic selenides are known to undergo mdpi.comthieme-connect.com-sigmatropic rearrangements, especially upon oxidation to the selenoxide. This could provide a route to novel rearranged alcohol products.
Catalytic Cycles: Organoselenium compounds can act as catalysts in a range of reactions, often mimicking the function of selenoenzymes like glutathione (B108866) peroxidase. thieme-connect.comnih.gov The catalytic cycle typically involves the oxidation of the selenium center by an oxidant, followed by its reduction by a substrate. Investigating the potential of 3-(butylselanyl)-2-methylbut-3-en-2-ol and its derivatives as catalysts for oxidations or reductions is a promising avenue. nih.gov For example, their ability to catalyze the epoxidation of olefins or the Baeyer-Villiger oxidation of ketones could be explored. acs.org
Integration into Multi-Functional Hybrid Materials and Systems
The unique electronic and optical properties of organoselenium compounds make them attractive candidates for incorporation into advanced materials. cas.cnresearchgate.net
Future research could explore:
Polymer Functionalization: The vinyl group of 3-(butylselanyl)-2-methylbut-3-en-2-ol could be used for polymerization or for grafting onto existing polymer backbones, leading to new materials with tailored refractive indices or antioxidant properties.
Nanomaterial Stabilization: Organoselenium compounds have been used to stabilize nanoparticles, enhancing their catalytic activity and recyclability. researchgate.net The title compound could be investigated as a capping agent for metal or semiconductor nanoparticles.
Self-Assembled Monolayers: The selenide moiety can form strong bonds with gold and other metal surfaces, making it suitable for the formation of self-assembled monolayers with potential applications in sensors and molecular electronics.
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying organoselenium compounds. nih.govacs.org
For 3-(butylselanyl)-2-methylbut-3-en-2-ol, computational studies could be employed to:
Predict Geometries and Electronic Properties: DFT calculations can provide insights into the molecule's three-dimensional structure, bond energies, and electronic distribution. acs.org
Model Reaction Mechanisms: Computational modeling can help to elucidate the transition states and intermediates of potential reactions, guiding the design of more efficient synthetic routes.
Predict Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the characterization of the compound and its derivatives.
A table summarizing recommended computational methods is provided below.
| Property to be Studied | Recommended Computational Method | Basis Set | Expected Outcome |
| Molecular Geometry | DFT (B3PW91) | 6-311G(2df,p) | Optimized structure, bond lengths, and angles. nih.gov |
| Reaction Energetics | DFT (B3LYP) | 6-31G(d,p) | Reaction profiles, activation energies. acs.org |
| Spectroscopic Properties | TD-DFT | 6-31G(d,p) | Predicted UV-Vis, NMR, and IR spectra. acs.org |
Development of Ultrasensitive Analytical Techniques for Trace Level Detection
The development of sensitive and selective analytical methods is essential for studying the environmental fate and biological activity of 3-(butylselanyl)-2-methylbut-3-en-2-ol.
Promising analytical techniques include:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with sensitive detectors like mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS), are powerful tools for the separation and quantification of organoselenium compounds. researchgate.netufz.de
Electrochemical Methods: Voltammetric techniques, such as stripping voltammetry, can offer very low detection limits for electroactive selenium compounds. nih.gov This could be particularly useful for detecting trace amounts in biological or environmental samples.
Addressing Broader Sustainability Challenges in Organoselenium Chemistry and Technology
The field of chemistry is increasingly focused on developing sustainable and environmentally friendly processes. scispace.comrsc.org Research on 3-(butylselanyl)-2-methylbut-3-en-2-ol should be conducted with these principles in mind.
Key sustainability considerations include:
Green Synthesis: The development of synthetic methods that use non-toxic solvents (like water or polyethylene (B3416737) glycol), catalytic reagents, and energy-efficient activation methods (such as microwave or sonochemical irradiation) is a priority. mdpi.comresearchgate.net
Recyclability: Designing derivatives or supported versions of the compound that can be easily recovered and reused in catalytic applications would significantly improve the sustainability of the process.
Toxicity and Biodegradability: Studies on the toxicological profile and environmental fate of 3-(butylselanyl)-2-methylbut-3-en-2-ol and its byproducts are necessary to ensure its safe application.
By systematically addressing these future research directions, the scientific community can unlock the full potential of 3-(butylselanyl)-2-methylbut-3-en-2-ol and contribute to the advancement of organoselenium chemistry.
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The exploration of "3-(Butylselanyl)-2-methylbut-3-en-2-ol" would first require its successful synthesis and characterization. Once achieved, this novel organoselenium compound could present a number of intriguing avenues for interdisciplinary research, leveraging the known properties of similar molecules.
Organoselenium compounds are increasingly recognized for their diverse applications in fields beyond traditional organic synthesis, including medicinal chemistry, materials science, and environmental science. nih.gov The unique properties of the selenium atom can impart novel biological activities and material characteristics to organic scaffolds. nih.govmdpi.com
Should "3-(Butylselanyl)-2-methylbut-3-en-2-ol" be synthesized, potential interdisciplinary research could focus on:
Medicinal Chemistry and Biochemistry: Many organoselenium compounds exhibit significant biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.net Research could be undertaken to investigate if "3-(Butylselanyl)-2-methylbut-3-en-2-ol" or its derivatives can mimic the activity of glutathione peroxidase, an important antioxidant enzyme, or interact with other biological targets. researchgate.netmdpi.com This would involve collaboration between synthetic organic chemists, biochemists, and pharmacologists.
Materials Science: The incorporation of selenium into molecules can influence their electronic and optical properties. This opens up possibilities for the development of novel materials. Research in this area would involve synthesizing polymers or nanoparticles incorporating the "3-(Butylselanyl)-2-methylbut-3-en-2-ol" unit and studying their properties for potential applications in electronics, optics, or as specialized coatings. This would necessitate a close collaboration between organic chemists and materials scientists.
Environmental Chemistry: The fate and transport of organoselenium compounds in the environment are of growing interest. Research could explore the environmental impact and potential bioremediation applications of "3-(Butylselanyl)-2-methylbut-3-en-2-ol." This would require expertise from environmental chemists and toxicologists to assess its persistence, degradation pathways, and effects on ecosystems.
These potential research directions are speculative and contingent on the primary synthesis and characterization of "3-(Butylselanyl)-2-methylbut-3-en-2-ol." The successful creation of this molecule would be the gateway to a wide range of exciting and collaborative scientific investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
